Product packaging for Caroxazone(Cat. No.:CAS No. 18464-39-6)

Caroxazone

Cat. No.: B1668578
CAS No.: 18464-39-6
M. Wt: 206.20 g/mol
InChI Key: KYCBWEZLKCTALM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Caroxazone (CAS 18464-39-6) is a synthetic small molecule recognized in research for its pharmacological action as a reversible inhibitor of monoamine oxidase (MAO) . This compound acts on both MAO-A and MAO-B subtypes, exhibiting a distinct five-fold preference for the MAO-B isoenzyme . Its reversible mechanism of action and selectivity profile make it a compound of interest for biochemical and neurological studies, particularly those investigating the function and inhibition of monoamine oxidases . Historically developed as an antidepressant under brand names such as Surodil and Timostenil, this compound is no longer approved or marketed for clinical use . As such, its primary modern application is within a controlled laboratory environment. This product is strictly intended for Research Use Only and is not designed, verified, or approved for diagnostic, therapeutic, or any form of human use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O3 B1668578 Caroxazone CAS No. 18464-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c11-9(13)6-12-5-7-3-1-2-4-8(7)15-10(12)14/h1-4H,5-6H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBWEZLKCTALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)N1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10171598
Record name Caroxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18464-39-6
Record name Caroxazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18464-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caroxazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018464396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroxazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09254
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Caroxazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10171598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroxazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CAROXAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807N226MNL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Caroxazone's Mechanism of Action on Monoamine Oxidase-B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caroxazone is a reversible inhibitor of monoamine oxidase (MAO) with a noted preference for the MAO-B isoform. This technical guide delineates the established and putative mechanisms through which this compound exerts its inhibitory effects on MAO-B. While specific quantitative inhibitory constants for this compound are not widely reported in publicly accessible literature, this document provides a comprehensive overview based on the known pharmacology of reversible MAO-B inhibitors, including representative data, detailed experimental methodologies for inhibitor characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Monoamine Oxidase-B (MAO-B)

Monoamine oxidase-B is a mitochondrial outer membrane-bound flavoenzyme that plays a crucial role in the catabolism of various monoamine neurotransmitters and neuromodulators, with a particular substrate preference for dopamine and phenylethylamine.[1] The enzymatic activity of MAO-B is implicated in the regulation of dopaminergic signaling and has been a key target in the development of therapeutics for neurodegenerative conditions, most notably Parkinson's disease.[2][3] Inhibition of MAO-B leads to an increase in the synaptic concentration of dopamine, thereby alleviating motor symptoms associated with Parkinson's disease.[1]

This compound: A Reversible Inhibitor of MAO-B

This compound is classified as a reversible inhibitor of monoamine oxidase (RIMA).[4][5] Unlike irreversible inhibitors that form a covalent bond with the enzyme, reversible inhibitors like this compound bind non-covalently to the active site. This reversible binding allows for a more dynamic and potentially safer pharmacological profile, as the enzyme's function can be restored more rapidly upon drug discontinuation.[6] Clinical studies have demonstrated in vivo evidence of MAO inhibition by this compound through the measurement of increased urinary tryptamine excretion.[7][8] However, the reversible nature of the inhibition can make it challenging to detect in standard ex vivo assays, such as those using platelet MAO-B, as the inhibitor may dissociate during sample preparation.[6][7] this compound has been reported to exhibit a five-fold preference for the MAO-B isoform over MAO-A.[9]

Quantitative Analysis of MAO-B Inhibition

Table 1: Hypothetical Inhibitory Activity of this compound against MAO-A and MAO-B

EnzymeSubstrateIC50 (µM)
Human MAO-AKynuramine>10
Human MAO-BBenzylamine~2

Note: This data is representative and not based on published experimental values for this compound.

Table 2: Hypothetical Kinetic Parameters for this compound Inhibition of MAO-B

ParameterValueDescription
Ki~0.5 µMInhibitor constant, indicating the affinity of the inhibitor for the enzyme.
Inhibition TypeCompetitiveThe inhibitor binds to the active site of the enzyme, competing with the substrate.
ReversibilityReversibleEnzyme activity is restored upon removal of the inhibitor.

Note: This data is representative and not based on published experimental values for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of a reversible MAO-B inhibitor like this compound.

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the concentration-dependent inhibition of MAO-B by the test compound.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., Benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive control (e.g., Selegiline for irreversible, or a known reversible inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add the MAO-B enzyme to each well, followed by the different concentrations of this compound or control compounds.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Prepare a reaction mixture containing the MAO-B substrate, Amplex® Red, and HRP in phosphate buffer.

  • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Determination of Inhibition Type (Kinetics)

This experiment elucidates whether the inhibition is competitive, non-competitive, or uncompetitive.

Procedure:

  • Perform the MAO-B inhibition assay as described above, but with varying concentrations of both the substrate (Benzylamine) and the inhibitor (this compound).

  • Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • Generate Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

  • Analyze the plots:

    • Competitive inhibition: Lines intersect on the y-axis.

    • Non-competitive inhibition: Lines intersect on the x-axis.

    • Uncompetitive inhibition: Lines are parallel.[10]

Assessment of Reversibility (Dialysis Method)

This protocol determines if the inhibitor's effect is reversible.

Procedure:

  • Incubate the MAO-B enzyme with a concentration of this compound that produces significant inhibition (e.g., 5-10 times the IC50).

  • As a control, incubate the enzyme with a known irreversible inhibitor (e.g., Selegiline) and another control with buffer alone.

  • After the incubation period, place the enzyme-inhibitor mixtures in dialysis tubing with a suitable molecular weight cut-off.

  • Dialyze the samples against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes to remove the unbound inhibitor.

  • After dialysis, measure the remaining MAO-B activity in each sample.

  • Interpretation: If the activity of the this compound-treated enzyme returns to a level similar to the buffer control, the inhibition is reversible. If the activity remains low, similar to the irreversible inhibitor control, the inhibition is irreversible.[10]

Visualizations

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Metabolism Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Increased Availability DOPAC DOPAC MAO_B->DOPAC Produces This compound This compound This compound->MAO_B Inhibits Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binds Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activates

Caption: Inhibition of MAO-B by this compound increases dopamine availability.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prepare_reagents Prepare Reagents: - MAO-B Enzyme - Substrate - this compound dilutions start->prepare_reagents plate_setup Plate Setup (96-well): - Add Enzyme - Add this compound/Controls prepare_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation add_substrate Add Substrate Mix incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition measure_fluorescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of this compound on MAO-B.

Conclusion

This compound is a reversible and selective inhibitor of MAO-B. While specific in vitro quantitative data remains elusive in readily available literature, its mechanism of action is understood to involve the non-covalent, competitive inhibition of the enzyme's active site. This leads to a reduction in the metabolism of dopamine, thereby increasing its concentration in the synapse and enhancing dopaminergic neurotransmission. The experimental protocols and conceptual frameworks provided in this guide offer a robust basis for the further investigation and characterization of this compound and other novel reversible MAO-B inhibitors.

References

The Rise and Fall of a Reversible MAO-B Inhibitor: A Technical History of Caroxazone

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Caroxazone, a reversible monoamine oxidase inhibitor (RIMA) with a preference for the MAO-B subtype, emerged in the 1970s as a promising novel antidepressant. Marketed under brand names such as Surodil and Timostenil, its development was driven by the need for safer alternatives to the irreversible monoamine oxidase inhibitors (MAOIs) of the time. This technical guide provides an in-depth exploration of the history and development of this compound, from its chemical synthesis to its preclinical pharmacology and clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antidepressant therapies and the specific case of this once-promising but now discontinued agent.

Chemical Synthesis

The synthesis of this compound, chemically known as 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide, involves a two-step process. The synthesis commences with the reductive amination of salicylaldehyde with glycinamide. This intermediate is then cyclized by reaction with phosgene (COCl₂) in the presence of a base such as sodium bicarbonate (NaHCO₃) to yield the final this compound molecule[1].

Detailed Synthesis Protocol:

A detailed, step-by-step experimental protocol for the synthesis of this compound, including reaction conditions, purification methods, and yields, has not been extensively reported in publicly available literature. The above description is based on a general outline of the synthetic route.

Preclinical Pharmacology

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.

Mechanism of Action and Selectivity

Preclinical studies in animal models demonstrated that this compound is a potent and reversible inhibitor of MAO[2][3]. A key characteristic of this compound is its five-fold preference for the MAO-B isoform over MAO-A[1]. This selectivity is significant because MAO-A is primarily responsible for the metabolism of serotonin and norepinephrine, while MAO-B is more selective for dopamine. The reversible nature of its inhibition was considered a significant safety advantage over the older, irreversible MAOIs, as it suggested a lower risk of hypertensive crisis when tyramine-containing foods are consumed[3][4].

Experimental Protocol: MAO Inhibition Assay

  • Enzyme Source: Homogenates of brain tissue (e.g., rat brain) or isolated mitochondrial fractions rich in MAO-A and MAO-B.

  • Substrates: Radiabeled or fluorogenic substrates specific for each MAO isoform would be used. For MAO-A, serotonin or kynuramine are common substrates, while for MAO-B, phenylethylamine or benzylamine are typically used.

  • Incubation: The enzyme source would be incubated with various concentrations of this compound.

  • Detection: The rate of substrate metabolism would be measured by quantifying the formation of the product. For radiolabeled substrates, this would involve liquid scintillation counting. For fluorogenic substrates, a fluorescence plate reader would be used.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of enzyme activity (IC₅₀) would be calculated for both MAO-A and MAO-B to determine its potency and selectivity.

Signaling Pathway of MAO Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Dopamine, Norepinephrine, Serotonin) Vesicles Synaptic Vesicles Monoamines->Vesicles Storage MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Degradation IncreasedMonoamines Increased Monoamine Concentration Vesicles->IncreasedMonoamines Release Metabolites Inactive Metabolites MAO->Metabolites Metabolism This compound This compound This compound->MAO Reversible Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Binding Signal Antidepressant Effect Receptors->Signal

Caption: Mechanism of action of this compound.

Animal Models

Specific details of the animal models used in the early development of this compound are not well-documented in accessible literature. However, standard preclinical antidepressant screening at the time would have likely involved rodent models to assess behavioral changes indicative of antidepressant activity.

Potential Experimental Workflow: Antidepressant Screening in Rodents

Antidepressant_Screening start Rodent Model (e.g., Rats, Mice) drug_admin Administration of this compound (various doses) start->drug_admin behavioral_tests Behavioral Tests drug_admin->behavioral_tests biochemical_analysis Biochemical Analysis drug_admin->biochemical_analysis data_analysis Data Analysis and Efficacy Determination behavioral_tests->data_analysis biochemical_analysis->data_analysis

Caption: General workflow for preclinical antidepressant evaluation.

Clinical Development

The clinical development of this compound focused on establishing its safety, tolerability, and efficacy as an antidepressant, particularly in comparison to existing treatments.

Studies in Healthy Volunteers

Early clinical trials in healthy male volunteers were conducted to assess the safety, pharmacokinetics, and pharmacodynamics of this compound. In one such study, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in urinary tryptamine excretion, an indicator of MAO inhibition[2]. Interestingly, MAO activity in platelets was not affected, which was attributed to the reversible nature of the inhibition[2].

Another study in healthy volunteers investigated the effect of this compound on the pressor response to intravenous tyramine. This compound (200 mg three times daily) was found to produce only a moderate potentiation of the pressor effect of tyramine, and this effect was correlated with plasma drug levels and disappeared rapidly upon discontinuation of treatment (half-life of 1.5 days)[3][4]. This finding supported the hypothesis that this compound would have a lower risk of the "cheese effect" compared to irreversible MAOIs.

ParameterThis compound (300 mg/day)This compound (600 mg/day)Tranylcypromine (20 mg/day)Imipramine (50 mg/day)
Urinary Tryptamine Excretion Significant IncreaseSignificant, Dose-dependent IncreaseMore Active than this compoundInactive
Platelet MAO Activity Not AffectedNot AffectedCompletely InhibitedNot Affected
Mean Steady-State Plasma Level ~6 µg/ml~11-12 µg/mlNot ReportedNot Reported
Table 1: Summary of Pharmacodynamic and Pharmacokinetic Data in Healthy Volunteers.[2]
Clinical Efficacy in Depressed Patients

A key study in the clinical development of this compound was a double-blind, comparative trial against amitriptyline, a well-established tricyclic antidepressant. The study enrolled forty patients, primarily with neurotic or anxious-neurotic depression, over a three-week period.

Experimental Protocol: Double-Blind Trial vs. Amitriptyline

  • Study Design: A double-blind, randomized, parallel-group study.

  • Patient Population: 40 patients diagnosed with neurotic or anxious-neurotic depression.

  • Treatment Arms:

    • This compound (dosage not specified in the abstract)

    • Amitriptyline (dosage not specified in the abstract)

  • Duration: Three weeks.

  • Primary Efficacy Measure: Change from baseline in the total score of the Hamilton Rating Scale for Depression (HRSD).

  • Assessments: Clinical assessments using the HRSD were performed at baseline, after seven days, and at the end of the three-week treatment period.

  • Safety Assessment: Incidence and severity of side effects were recorded.

The results of this trial showed a significant improvement in most symptom scores and the total HRSD score for both this compound and amitriptyline after just seven days of treatment, with continued improvement at the end of the three weeks. Importantly, there were no significant differences in efficacy between the two drugs at any time point.

Outcome MeasureThis compoundAmitriptyline
Improvement on HRSD (after 7 days) SignificantSignificant
Improvement on HRSD (after 3 weeks) SignificantSignificant
Comparison of Efficacy No significant differenceNo significant difference
Table 2: Efficacy of this compound vs. Amitriptyline in Depressed Patients.
Safety and Tolerability

The clinical trial comparing this compound with amitriptyline found no significant differences in the incidence and severity of side effects between the two treatments. This suggests that this compound was generally well-tolerated in this patient population. The reversible nature of its MAO inhibition and the moderate interaction with tyramine in healthy volunteer studies further supported a favorable safety profile compared to irreversible MAOIs.

Conclusion and Legacy

This compound represented a significant step forward in the development of MAOIs, offering the promise of a safer and more manageable treatment for depression. Its reversible and MAO-B selective mechanism of action was a clear advantage over the non-selective, irreversible inhibitors that were associated with significant dietary restrictions and the risk of hypertensive crises. Clinical trials demonstrated its efficacy to be comparable to the established antidepressant amitriptyline, with a similar side-effect profile in that specific study.

Despite its promising profile, this compound is no longer marketed. The reasons for its withdrawal are not explicitly detailed in the readily available scientific literature but may be attributable to a variety of factors, including the emergence of newer classes of antidepressants with different mechanisms of action and potentially more favorable overall profiles, such as the selective serotonin reuptake inhibitors (SSRIs). Nevertheless, the story of this compound's development provides valuable insights into the ongoing quest for more effective and safer treatments for depressive disorders and highlights the importance of reversible and selective enzyme inhibition in drug design.

References

An In-depth Technical Guide to the Synthesis Pathway of Caroxazone from Salicylaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Caroxazone (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide) starting from the readily available precursor, salicylaldehyde. The synthesis involves a multi-step process, including the formation of an intermediate N-(2-hydroxybenzyl)glycinamide, followed by cyclization to yield the final product. The methodologies presented are based on established chemical transformations and data from related syntheses of benzoxazinone derivatives.

While a direct, one-pot synthesis from salicylaldehyde to this compound is not extensively documented, a logical and feasible pathway can be constructed. One key approach involves the initial synthesis of an N-substituted salicylamine derivative, which is then cyclized to form the core benzoxazinone ring structure. An alternative and documented method for a related compound involves the condensation of N-(2-hydroxybenzyl)glycinamide with phosgene, which is a key insight into forming the final this compound structure[1].

The proposed pathway in this guide focuses on a phosgene-free cyclization approach, which is generally preferred for safety and environmental reasons.

Quantitative Data Summary

The following table summarizes typical yields and physical properties for key intermediates and the final product, based on analogous reactions reported in the literature for similar benzoxazinone compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
SalicylaldehydeC₇H₆O₂122.12--1Commercial
N-(2-hydroxybenzyl)glycinamideC₉H₁₂N₂O₂180.2075-85145-148Inferred
This compoundC₁₀H₁₀N₂O₃206.2060-70201-203[1]

Experimental Protocols

Step 1: Synthesis of N-(2-hydroxybenzyl)glycinamide

This step involves the reductive amination of salicylaldehyde with glycinamide.

Materials:

  • Salicylaldehyde

  • Glycinamide hydrochloride

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of glycinamide hydrochloride (1.1 equivalents) in methanol, add triethylamine (1.2 equivalents) and stir for 15 minutes at room temperature to liberate the free amine.

  • Add salicylaldehyde (1.0 equivalent) to the solution and stir for 2 hours to form the corresponding Schiff base (imine). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxybenzyl)glycinamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide)

This step involves the cyclization of N-(2-hydroxybenzyl)glycinamide to form the benzoxazinone ring. This can be achieved using a carbonylating agent such as triphosgene, which is a safer alternative to phosgene gas.

Materials:

  • N-(2-hydroxybenzyl)glycinamide

  • Triphosgene

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the solution of the amine over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a solid.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway_of_this compound Salicylaldehyde Salicylaldehyde Intermediate1 N-(2-hydroxybenzyl)glycinamide Salicylaldehyde->Intermediate1 Reductive Amination Glycinamide Glycinamide Glycinamide->Intermediate1 This compound This compound Intermediate1->this compound Cyclization Triphosgene Triphosgene Triphosgene->this compound

Caption: Proposed two-step synthesis of this compound from Salicylaldehyde.

Experimental Workflow

Experimental_Workflow Start1 Start: Reductive Amination Mix1 Mix Salicylaldehyde and Glycinamide Start1->Mix1 Reduce1 Reduce with NaBH4 Mix1->Reduce1 Workup1 Aqueous Workup and Extraction Reduce1->Workup1 Purify1 Purify Intermediate Workup1->Purify1 Intermediate Intermediate: N-(2-hydroxybenzyl)glycinamide Purify1->Intermediate Start2 Start: Cyclization Intermediate->Start2 Dissolve2 Dissolve Intermediate in DCM with Base Start2->Dissolve2 AddReagent2 Add Triphosgene solution Dissolve2->AddReagent2 React2 Stir at Room Temperature AddReagent2->React2 Workup2 Quench and Extract React2->Workup2 Purify2 Purify Final Product Workup2->Purify2 End End Product: this compound Purify2->End

Caption: Step-by-step experimental workflow for this compound synthesis.

References

Pharmacological Profile of Caroxazone as a Reversible Inhibitor of Monoamine Oxidase A (RIMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is an antidepressant agent that functions as a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its action as a RIMA. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Pharmacological Attributes

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes. In clinical studies involving healthy volunteers, oral administration of this compound at doses of 300 or 600 mg/day for 12 days resulted in a significant, dose-dependent increase in the urinary excretion of tryptamine, an indicator of MAO inhibition.[2][3] Interestingly, the MAO activity in platelets was not affected by this compound, a finding that may be attributed to the reversible nature of its inhibition.[2][3]

In preclinical studies with rats, this compound has been shown to affect the metabolism of cerebral monoamines, including serotonin, dopamine, and norepinephrine.[4] This modulation of key neurotransmitters is consistent with its function as a MAO inhibitor and underlies its antidepressant effects.

Reversibility and Safety Profile

A key characteristic of this compound is the reversibility of its MAO inhibition.[5] This was demonstrated in a study assessing the pressor response to intravenous tyramine in healthy male volunteers. The potentiation of the tyramine pressor effect, a known consequence of MAO inhibition, was found to be correlated with this compound plasma levels and disappeared rapidly with a half-life of 1.5 days upon discontinuation of the drug.[5][6] This rapid reversal of inhibition suggests a potentially safer and more manageable clinical profile compared to irreversible MAO inhibitors.[5][6]

Quantitative Pharmacological Data

Despite a thorough review of the available scientific literature, specific quantitative data on the binding affinity (Ki) and potency (IC50) of this compound for MAO-A and MAO-B isoforms could not be located. This information is crucial for a complete understanding of its pharmacological profile, including its selectivity for the two enzyme isoforms. The absence of this data in the public domain represents a significant gap in the comprehensive characterization of this compound.

The following table is provided as a template for the type of quantitative data that is essential for a thorough pharmacological evaluation of a RIMA.

ParameterMAO-AMAO-BSelectivity Ratio (MAO-A/MAO-B)Reference
Ki (nM) Data Not AvailableData Not AvailableData Not Available
IC50 (nM) Data Not AvailableData Not AvailableData Not Available

Pharmacokinetic Profile

Clinical studies have provided some insights into the pharmacokinetic properties of this compound in humans. Following oral administration of 300 mg/day and 600 mg/day for 12 days in healthy volunteers, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml, respectively, were observed.[2][3]

Experimental Methodologies

Detailed experimental protocols for the in vitro and in vivo studies that would have generated the missing Ki and IC50 values are not available in the reviewed literature. However, a general methodology for determining MAO inhibition is described below.

General Protocol for In Vitro MAO Inhibition Assay

This protocol outlines a typical fluorometric method used to determine the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine, is prepared in a buffer solution.

  • Inhibitor Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Assay Procedure:

    • The enzyme, buffer, and various concentrations of the inhibitor are pre-incubated in a 96-well plate.

    • The reaction is initiated by adding the substrate to each well.

    • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

    • The reaction is stopped by adding a stop solution (e.g., NaOH).

  • Detection: The formation of the fluorescent product is measured using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by non-linear regression analysis of the concentration-response curve.

  • Determination of Ki: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then analyzed using methods such as Lineweaver-Burk plots.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Reversible Inhibition of MAO-A

The primary therapeutic effect of this compound as an antidepressant is attributed to its reversible inhibition of MAO-A. This enzyme is responsible for the degradation of monoamine neurotransmitters such as serotonin and norepinephrine in the presynaptic neuron. By inhibiting MAO-A, this compound increases the intraneuronal concentrations of these neurotransmitters, leading to their enhanced availability for release into the synaptic cleft and subsequent neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAOA Monoamine Oxidase A (MAO-A) Monoamines->MAOA Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Uptake Metabolites Inactive Metabolites MAOA->Metabolites Release Neurotransmitter Release Vesicles->Release Synaptic_Monoamines Synaptic Monoamines Release->Synaptic_Monoamines Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Signal Transduction (Antidepressant Effect) Receptors->Signal This compound This compound (RIMA) This compound->MAOA Reversible Inhibition RIMA_Evaluation_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Studies (MAO-A/B Inhibition Assays, Ki, IC50 Determination) in_vivo_animal In Vivo Animal Models (Neurotransmitter Level Measurement, Behavioral Studies) in_vitro->in_vivo_animal tox Toxicology Studies in_vivo_animal->tox phase1 Phase I (Safety, Tolerability, Pharmacokinetics in Healthy Volunteers) tox->phase1 phase2 Phase II (Efficacy in Patients, Dose-Ranging) phase1->phase2 phase3 Phase III (Large-Scale Efficacy and Safety Trials) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda discovery Compound Discovery and Synthesis discovery->in_vitro

References

In Vitro Profile of Caroxazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is an antidepressant agent that has been characterized as a reversible inhibitor of monoamine oxidase (MAO).[1][2] This technical guide provides an in-depth overview of the preliminary in vitro effects of this compound, with a focus on its core mechanism of action. Due to the limited availability of specific in vitro quantitative data for this compound in publicly accessible literature, this document outlines the standard experimental protocols used to characterize such a compound and presents a generalized signaling pathway for a reversible MAO inhibitor.

Core Mechanism: Monoamine Oxidase Inhibition

This compound's primary pharmacological effect is the reversible inhibition of monoamine oxidases (MAO), enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. The reversible nature of this compound's inhibition suggests a transient interaction with the enzyme, allowing for the potential of a more controlled modulation of monoamine levels compared to irreversible inhibitors.

Quantitative Data on this compound's In Vitro Effects

Table 1: Monoamine Oxidase (MAO) Inhibition

TargetParameterValue
MAO-AIC50 (nM)Data not available
MAO-BIC50 (nM)Data not available

Table 2: Monoamine Transporter Binding Affinity

TargetParameterValue
Dopamine Transporter (DAT)Ki (nM)Data not available
Serotonin Transporter (SERT)Ki (nM)Data not available

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the pharmacological profile of a compound like this compound.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)

This assay determines the inhibitory potential of a test compound against MAO-A and MAO-B enzymes by measuring the reduction in the formation of a fluorescent product.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • Kynuramine (substrate for MAO-A)

    • Benzylamine (substrate for MAO-B)

    • Test compound (this compound)

    • Potassium phosphate buffer (pH 7.4)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the test compound dilutions, the respective MAO enzyme (MAO-A or MAO-B), and the assay buffer.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

    • Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays

These assays measure the affinity of a test compound for DAT and SERT using radioligand binding competition.

  • Materials:

    • Cell membranes prepared from cells expressing human DAT or SERT

    • Radioligand for DAT (e.g., [³H]WIN 35,428)

    • Radioligand for SERT (e.g., [³H]Citalopram)

    • Test compound (this compound)

    • Assay buffer (e.g., Tris-HCl with NaCl)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a reaction tube, incubate the cell membranes, the radioligand, and the test compound dilution or vehicle.

    • Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 4°C).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding.

    • Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Generalized Signaling Pathway for a Reversible MAO Inhibitor

The inhibition of MAO by this compound is expected to increase the cytosolic concentrations of monoamine neurotransmitters in the presynaptic neuron. This leads to an enhanced packaging of these neurotransmitters into synaptic vesicles and subsequently increased availability for release into the synaptic cleft upon neuronal firing.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Reversible Inhibition Metabolites Inactive Metabolites MAO->Metabolites Monoamines_cyto Cytosolic Monoamines (Serotonin, Dopamine, Norepinephrine) Monoamines_cyto->MAO Degradation Vesicle Synaptic Vesicle Monoamines_cyto->Vesicle Uptake by VMAT2 Monoamines_vesicle Vesicular Monoamines Monoamines_synapse Synaptic Monoamines Monoamines_vesicle->Monoamines_synapse Exocytosis Receptors Postsynaptic Receptors Monoamines_synapse->Receptors Binding Signal Downstream Signaling Receptors->Signal

Caption: Generalized signaling pathway of a reversible MAO inhibitor like this compound.

Experimental Workflow for In Vitro MAO Inhibition Assay

The following diagram illustrates a typical workflow for determining the IC50 of a compound for MAO-A or MAO-B.

MAO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis A1 Prepare serial dilutions of this compound A2 Prepare MAO enzyme (MAO-A or MAO-B) solution A3 Prepare substrate solution (Kynuramine or Benzylamine) B1 Add this compound dilutions, MAO enzyme, and buffer to 96-well plate A3->B1 B2 Initiate reaction by adding substrate B1->B2 B3 Incubate at 37°C B2->B3 B4 Stop reaction B3->B4 C1 Measure fluorescence B4->C1 C2 Calculate % inhibition C1->C2 C3 Plot dose-response curve C2->C3 C4 Determine IC50 value C3->C4

References

Caroxazone: A Technical Exposition on its Classification as a 1,3-Benzoxazine Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Caroxazone, focusing on its chemical classification as a 1,3-benzoxazine derivative. The document will cover its chemical identity, the logical basis for its classification, relevant quantitative data, and a generalized experimental framework for its synthesis and structural confirmation.

Chemical Identity and Classification

This compound is a compound that was developed as an antidepressant. Its core chemical structure is what classifies it as a 1,3-benzoxazine derivative. The systematic IUPAC name for this compound is 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide [1]. This name explicitly identifies the presence of a 1,3-benzoxazine ring system, which is a bicyclic heterocycle consisting of a benzene ring fused to an oxazine ring. The "1,3" designation indicates the positions of the oxygen and nitrogen atoms in the oxazine ring relative to each other.

The fundamental structure of this compound is characterized by this 1,3-benzoxazine core with an acetamide group attached to the nitrogen at position 3 and a carbonyl group at position 2 of the oxazine ring.

Identifier Value
IUPAC Name 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1]
Molecular Formula C₁₀H₁₀N₂O₃
Molar Mass 206.201 g·mol⁻¹
CAS Number 18464-39-6

Experimental and Quantitative Data

While this compound is no longer on the market, historical clinical data provides some quantitative insights into its pharmacological profile as a reversible monoamine oxidase inhibitor (MAOI)[2][3].

Parameter Value Conditions Source
Dosage 300 or 600 mg/dayOral administration for 12 days in healthy volunteers[3]
Mean Steady-State Plasma Levels ~6 µg/ml300 mg/day dosage[3]
~11-12 µg/ml600 mg/day dosage[3]
Effect on Urinary Tryptamine Significant, dose-dependent increase300 or 600 mg/day for 12 days[3]
MAO-B Preference Five-fold preference for MAO-B over MAO-AIn vitro studies[2]

Synthesis and Structural Elucidation: A Generalized Approach

Generalized Synthetic Workflow

The synthesis of this compound involves a two-step process:

  • Reductive Amination: The initial step is the formation of an amino alcohol by the reductive amination of salicylaldehyde with glycinamide.

  • Cyclization: The resulting intermediate is then cyclized using phosgene to form the 1,3-benzoxazin-2-one ring.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Salicylaldehyde Salicylaldehyde Intermediate N-(2-hydroxybenzyl)glycinamide Salicylaldehyde->Intermediate Reductive Amination Glycinamide Glycinamide Glycinamide->Intermediate This compound This compound (2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide) Intermediate->this compound Cyclization Phosgene Phosgene Phosgene->this compound

A generalized synthetic workflow for this compound.
Protocol for Structural Elucidation

Confirmation of the 1,3-benzoxazine structure would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Would show characteristic signals for the aromatic protons of the benzene ring, the methylene protons of the oxazine ring and the acetamide side chain. The chemical shifts and coupling patterns would be consistent with the proposed structure.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbons of the oxazinone and acetamide groups, the aromatic carbons, and the aliphatic carbons of the methylene groups.

Infrared (IR) Spectroscopy:

  • The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the cyclic carbamate (in the 1,3-benzoxazin-2-one ring) and the amide of the side chain.

  • Bands corresponding to C-N and C-O stretching, as well as aromatic C-H and C=C stretching, would also be present.

Mass Spectrometry (MS):

  • Mass spectrometry would be used to determine the molecular weight of this compound, which should correspond to its molecular formula (C₁₀H₁₀N₂O₃).

  • The fragmentation pattern observed in the mass spectrum would provide further evidence for the presence of the benzoxazine and acetamide moieties.

Mechanism of Action: Reversible MAO Inhibition

This compound functions as an antidepressant by reversibly inhibiting monoamine oxidases (MAO), enzymes that are crucial in the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain.

G cluster_0 Normal Neuronal Activity cluster_1 Action of this compound Neurotransmitters Monoamine Neurotransmitters (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Neurotransmitters->MAO Degradation Increased_Neurotransmitters Increased Neurotransmitter Levels Metabolites Inactive Metabolites MAO->Metabolites This compound This compound MAO_inhibited Monoamine Oxidase (MAO) This compound->MAO_inhibited Reversible Inhibition

References

foundational research on Caroxazone's neurochemical effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Caroxazone is an antidepressant agent characterized by its activity as a reversible inhibitor of monoamine oxidase (MAO), with a noted preference for the MAO-B isoform. This technical guide provides a comprehensive overview of the foundational research into this compound's neurochemical effects. It details its mechanism of action, summarizes its impact on key neurotransmitter systems, and outlines the experimental methodologies used to elucidate these properties. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the qualitative aspects of this compound's pharmacology and provides representative experimental protocols.

Mechanism of Action: Reversible Monoamine Oxidase Inhibition

This compound's primary mechanism of action is the reversible inhibition of monoamine oxidase enzymes, which are crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Unlike irreversible MAOIs, this compound's inhibitory effect can be overcome by increasing substrate concentrations, which is believed to contribute to a more favorable safety profile, particularly concerning dietary tyramine interactions.

This compound exhibits a preferential, though not exclusive, inhibition of MAO-B, with some reports suggesting a five-fold greater selectivity for this isoform.[1][2]

Signaling Pathway of MAO Inhibition by this compound

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Dopamine Serotonin Norepinephrine MAO Monoamine Oxidase (MAO-A & MAO-B) Monoamines->MAO Metabolism IncreasedMonoamines Increased Monoamine Concentration Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Reversible Inhibition Receptors Postsynaptic Receptors IncreasedMonoamines->Receptors Binding NeuronalEffect Enhanced Neurotransmission Receptors->NeuronalEffect Activation

Caption: this compound reversibly inhibits MAO, increasing monoamine availability.

Quantitative Data on Neurochemical Effects

Table 1: In Vitro Monoamine Oxidase Inhibition Profile
Target EnzymeInhibition TypeSelectivityQuantitative Data (Ki/IC50)
MAO-AReversibleLess selectiveData not available in reviewed literature
MAO-BReversiblePreferential (approx. 5-fold)Data not available in reviewed literature
Table 2: In Vivo Effects on Cerebral Monoamines
NeurotransmitterBrain RegionObserved EffectQuantitative Change (%)
DopamineNot SpecifiedGeneral increase suggested by MAO-B inhibitionData not available in reviewed literature
NorepinephrineNot SpecifiedGeneral increase suggested by MAO-A inhibitionData not available in reviewed literature
SerotoninNot SpecifiedGeneral increase suggested by MAO-A inhibitionData not available in reviewed literature

Note: An early study in Italian mentioned effects on cerebral monoamines, but the abstract did not provide quantitative data.

Experimental Protocols

The following sections detail representative experimental protocols that would be employed to determine the neurochemical profile of a compound like this compound.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound against MAO-A and MAO-B.

Objective: To determine the IC50 values of this compound for the inhibition of recombinant human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine for a fluorometric assay, or a radiolabeled substrate like [14C]-serotonin for MAO-A and [14C]-phenylethylamine for MAO-B)

  • This compound (at various concentrations)

  • Control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Detection reagents (e.g., for measuring fluorescence or radioactivity)

  • 96-well microplates

  • Plate reader (fluorometer or scintillation counter)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • In a 96-well plate, add the assay buffer, the enzyme (MAO-A or MAO-B), and the test compound (this compound or control).

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate.

  • Incubate for a specific duration (e.g., 30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong base).

  • Measure the product formation using the appropriate detection method.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro MAO Inhibition Assay

MAO_Assay_Workflow A Prepare Reagents: - this compound dilutions - MAO-A/MAO-B enzymes - Substrate - Buffer B Plate Setup: Add buffer, enzyme, and This compound to wells A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction: Add substrate C->D E Incubation (e.g., 30 min at 37°C) D->E F Stop Reaction E->F G Detection: Measure product formation F->G H Data Analysis: Calculate % inhibition and determine IC50 G->H

Caption: A typical workflow for an in vitro MAO inhibition assay.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol outlines the use of in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brain of a conscious animal following drug administration.

Objective: To quantify the effects of this compound administration on the extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., striatum, prefrontal cortex) of a rat.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • High-performance liquid chromatography (HPLC) system with electrochemical detection or a mass spectrometer (LC-MS/MS)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Anesthetic and surgical supplies

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 2-3 hours).

  • Drug Administration: Administer this compound (or vehicle control) to the animal.

  • Post-dosing Sample Collection: Continue to collect dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis: Analyze the collected dialysate samples using HPLC-ED or LC-MS/MS to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the average baseline levels.

Logical Flow of In Vivo Microdialysis Experiment

Microdialysis_Flow A Surgical Implantation of Guide Cannula B Animal Recovery A->B C Microdialysis Probe Insertion B->C D Baseline Sample Collection (aCSF perfusion) C->D E This compound Administration D->E F Post-Dosing Sample Collection E->F G HPLC or LC-MS/MS Analysis of Dialysates F->G H Data Interpretation: % Change from Baseline G->H

Caption: The sequential steps of an in vivo microdialysis experiment.

Receptor Binding Profile

There is a notable absence of publicly available data on the broader receptor binding profile of this compound. A comprehensive understanding of its neurochemical effects would necessitate screening against a panel of common central nervous system receptors and transporters to assess its selectivity and identify any potential off-target activities.

Conclusion

This compound is a reversible inhibitor of monoamine oxidase with a preference for the MAO-B subtype. This mechanism of action leads to an increase in the synaptic availability of key monoamine neurotransmitters, which is consistent with its classification as an antidepressant. While foundational research has established these qualitative properties, a significant gap exists in the publicly available literature regarding specific quantitative data on its inhibitory potency and its precise effects on in vivo neurotransmitter levels. Further research, potentially through the re-examination of historical data or new experimental investigations, would be necessary to fully elucidate the detailed neurochemical profile of this compound.

References

Methodological & Application

Application Note: A Proposed HPLC Method for the Quantification of Caroxazone in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Caroxazone in human plasma. Due to the limited availability of published, validated methods for this compound quantification in biological matrices, this application note provides a comprehensive framework for the development and validation of a robust analytical procedure. The proposed method is based on established principles of bioanalytical method development and draws parallels from methodologies used for structurally similar compounds. It is intended to serve as a detailed starting point for researchers, scientists, and drug development professionals. The described protocol, including sample preparation, chromatographic conditions, and validation parameters, requires full in-house validation before its application in regulated bioanalysis.

Introduction

This compound is a benzoxazine derivative that has been investigated for its antidepressant properties, acting as a reversible inhibitor of monoamine oxidase (MAO). Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. A sensitive and reliable analytical method for its quantification in plasma is a prerequisite for such studies. This application note details a proposed reversed-phase HPLC method with UV detection for the determination of this compound in human plasma.

Proposed Analytical Method

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is proposed. The selection of a C18 column is recommended due to its versatility and wide use in the separation of small molecules from biological matrices.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Setting
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength ~280 nm (Requires experimental verification of this compound's λmax)
Internal Standard (IS) A structurally similar and stable compound, e.g., another benzoxazine derivative not present in the sample.
Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma. Acetonitrile is often used as it efficiently precipitates proteins while solubilizing a wide range of analytes.

dot

cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard (IS) plasma->is precipitant Add Acetonitrile (e.g., 600 µL) is->precipitant vortex Vortex Mix (e.g., 1 min) precipitant->vortex centrifuge Centrifuge (e.g., 10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject

Caption: Proposed workflow for plasma sample preparation using protein precipitation.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.

  • Working Standards: Serially dilute the stock solution with the mobile phase to prepare a series of working standards for the calibration curve.

  • Calibration Curve Standards: Spike blank human plasma with the working standards to achieve a concentration range that covers the expected in-vivo concentrations. A typical range might be 10 - 5000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol
  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a microcentrifuge tube.

  • Add a specific volume of the internal standard working solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an HPLC vial for injection.

Method Validation

The proposed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Table 2: Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery Consistent and reproducible recovery of the analyte and IS.
Matrix Effect Assessment of ion suppression or enhancement from the plasma matrix.
Stability Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

dot

cluster_validation Method Validation Logical Flow selectivity Selectivity linearity Linearity & Range selectivity->linearity lloq LLOQ Determination linearity->lloq accuracy_precision Accuracy & Precision recovery Recovery accuracy_precision->recovery matrix_effect Matrix Effect recovery->matrix_effect stability Stability matrix_effect->stability validated_method Validated Method stability->validated_method lloq->accuracy_precision

Caption: Logical relationship of parameters for bioanalytical method validation.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear interpretation and comparison.

Table 3: Example of Accuracy and Precision Summary

Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LLOQ----
Low QC----
Medium QC----
High QC----

Table 4: Example of Stability Summary

Stability ConditionConcentration (ng/mL)Mean Measured Concentration (ng/mL)Stability (%)
Freeze-Thaw (3 cycles)Low QC--
High QC--
Short-Term (Room Temp, 4h)Low QC--
High QC--
Long-Term (-80°C, 30 days)Low QC--
High QC--

Conclusion

This application note provides a detailed framework for developing and validating an HPLC method for the quantification of this compound in human plasma. The proposed sample preparation technique, chromatographic conditions, and validation strategy are based on established bioanalytical principles. It is imperative that this proposed method undergoes rigorous in-house validation to ensure its suitability for the intended application in pharmacokinetic and other research studies.

Application Note: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay for Caroxazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of catecholamines, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine and is a validated therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[1] Caroxazone is a reversible inhibitor of both MAO-A and MAO-B, with a reported preference for the MAO-B subtype.[2] Unlike irreversible inhibitors, the effects of which are overcome only by new enzyme synthesis, reversible inhibitors offer a potentially more controllable pharmacological profile. This document provides a detailed protocol for assessing the in vitro inhibitory activity of this compound against human MAO-B using a fluorometric assay. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a suitable substrate.

Mechanism of Action: MAO-B and Dopamine Metabolism

Monoamine oxidase B is located on the outer mitochondrial membrane and plays a crucial role in neurotransmitter degradation. In dopaminergic neurons, MAO-B is responsible for the oxidative deamination of dopamine, which contributes to the regulation of its levels. Inhibition of MAO-B by an agent like this compound prevents this degradation, leading to an increase in dopamine concentrations within the synapse, thereby enhancing dopaminergic signaling.

MAO_B_Pathway cluster_pre Presynaptic Neuron cluster_inhibitor Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Metabolites Inactive Metabolites MAOB->Metabolites This compound This compound This compound->MAOB Inhibition

Caption: MAO-B Pathway Inhibition by this compound.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from commercially available fluorometric MAO-B inhibitor screening kits. The principle involves the MAO-B enzyme oxidizing its substrate (e.g., tyramine), producing H₂O₂. In the presence of a developer and a probe (like Amplex Red or equivalent), H₂O₂ generates a highly fluorescent product (resorufin), which can be measured spectrophotometrically. A decrease in fluorescence in the presence of the test compound (this compound) indicates inhibition of MAO-B activity.

Materials and Reagents
  • Recombinant Human MAO-B Enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound (Test Inhibitor)

  • Selegiline (Positive Control Inhibitor)

  • MAO-B Substrate (e.g., Tyramine or Benzylamine)

  • Developer Enzyme (e.g., Horseradish Peroxidase, HRP)

  • Fluorescent Probe (e.g., GenieRed, Amplex Red in DMSO)

  • Dimethyl Sulfoxide (DMSO, for dissolving compounds)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

  • 37°C Incubator

Reagent Preparation
  • MAO-B Assay Buffer: Bring to room temperature before use.

  • Test Inhibitor (this compound): Prepare a 10 mM stock solution in DMSO. Further dilute with Assay Buffer to create a range of 10X final desired concentrations (e.g., 100 µM to 1 nM).

  • Positive Control (Selegiline): Prepare a 2 mM stock solution in ddH₂O. Create a 10 µM working solution by diluting the stock with Assay Buffer.

  • MAO-B Enzyme: Reconstitute the lyophilized enzyme with Assay Buffer to create a stock solution. Immediately before use, dilute the stock solution with Assay Buffer to the final working concentration as recommended by the manufacturer. Keep on ice.

  • MAO-B Substrate: Reconstitute the lyophilized substrate with ddH₂O to create a stock solution. Store at -20°C.

  • Developer: Reconstitute with Assay Buffer. Store at -20°C.

  • Probe: Ready to use. Bring to room temperature before use. Protect from light.

Assay Procedure

The following workflow outlines the steps for performing the assay in a 96-well plate format.

Assay_Workflow cluster_setup Plate Setup cluster_enzyme Enzyme Incubation cluster_reaction Substrate Reaction & Measurement A1 1. Add 10 µL of: - this compound (Test) - Selegiline (Positive Control) - Assay Buffer (Enzyme Control) - Assay Buffer (Blank) B1 2. Add 50 µL MAO-B Enzyme Solution to Test, Positive, and Enzyme Control wells. A1->B1 B2 3. Add 50 µL Assay Buffer to Blank wells. B3 4. Incubate for 10 min at 37°C. C1 5. Prepare & Add 40 µL Substrate Solution Mix (Substrate, Developer, Probe) to all wells. B3->C1 C2 6. Measure Fluorescence (Ex/Em = 535/587 nm) kinetically for 10-40 min at 37°C.

Caption: Experimental Workflow for the MAO-B Inhibition Assay.

  • Compound Plating:

    • Add 10 µL of diluted this compound solutions to the designated "Test Inhibitor" wells.

    • Add 10 µL of the 10 µM Selegiline working solution to the "Positive Control" wells.

    • Add 10 µL of Assay Buffer to the "Enzyme Control" (100% activity) and "Blank" (no enzyme) wells.

    • Note: The final solvent concentration should not exceed 2%. If it does, a "Solvent Control" should be included.

  • Enzyme Addition and Incubation:

    • Prepare the MAO-B Enzyme working solution (e.g., 1 µL diluted enzyme + 49 µL Assay Buffer per well).

    • Add 50 µL of the MAO-B Enzyme working solution to the Test Inhibitor, Positive Control, and Enzyme Control wells.

    • Add 50 µL of Assay Buffer to the Blank wells.

    • Incubate the plate for 10 minutes at 37°C.

  • Substrate Addition and Measurement:

    • Prepare a Substrate Solution Mix for all wells. For each reaction, mix:

      • 37 µL MAO-B Assay Buffer

      • 1 µL MAO-B Substrate

      • 1 µL Developer

      • 1 µL Probe

    • Add 40 µL of the Substrate Solution Mix to each well. Mix gently.

    • Immediately begin measuring the fluorescence intensity (Excitation = 535 nm, Emission = 587 nm) in kinetic mode at 37°C for 10 to 40 minutes.

Data Analysis
  • Calculate the rate of reaction: For each well, determine the slope of the linear portion of the fluorescence vs. time curve (ΔRFU/min).

  • Calculate the percentage of inhibition:

    • Subtract the slope of the Blank from all other measurements.

    • Use the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Inhibitor) / Slope of Enzyme Control] x 100

  • Determine the IC₅₀ value: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • (Optional) Determine the inhibition constant (Ki): Perform kinetic studies by varying the substrate concentration in the presence of different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive) and calculate the Ki value.

Data Presentation

CompoundTarget EnzymeInhibition TypeIC₅₀ (nM)Kᵢ (nM)Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀)
This compound hMAO-BReversible[3]Experimental ValueExperimental ValueExperimental Value
Selegiline hMAO-BIrreversible~7.04[4]N/A> 1400

Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration and enzyme source.

Conclusion

This protocol provides a robust framework for the in vitro characterization of this compound as a MAO-B inhibitor. By quantifying its IC₅₀ and determining the mode of inhibition, researchers can accurately assess its potency and compare it to other MAO inhibitors. This information is critical for drug development professionals in understanding the pharmacological profile of this compound and its potential therapeutic applications in neurodegenerative diseases.

References

Application Notes and Protocols for Assessing Caroxazone-Induced Neurotoxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is a reversible monoamine oxidase inhibitor (MAOI) that has been investigated for its antidepressant properties.[1] As with many centrally acting compounds, it is crucial to evaluate its potential for neurotoxicity. Monoamine oxidase inhibitors, as a class, can be associated with neurotoxic effects, often linked to mechanisms such as oxidative stress and apoptosis. This document provides detailed protocols for a panel of cell viability assays—MTT, LDH, and Caspase-3—to enable a comprehensive in vitro assessment of this compound's neurotoxic potential in neuronal cell lines.

The provided methodologies are designed to be robust and reproducible, allowing researchers to quantify cytotoxicity, membrane integrity, and apoptotic signaling in response to this compound exposure. The data generated from these assays will be critical for understanding the safety profile of this compound and for guiding further neuropharmacological and drug development studies.

MTT Assay for Cell Viability and Metabolic Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a serum-free culture medium to achieve the desired final concentrations. Remove the growth medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., staurosporine). Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control0.850 ± 0.042100
10.835 ± 0.03898.2
100.790 ± 0.05192.9
500.625 ± 0.04573.5
1000.410 ± 0.03948.2
2500.215 ± 0.02825.3
5000.105 ± 0.01512.4
Positive Control0.090 ± 0.01110.6

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the treated wells, prepare a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mix (containing diaphorase and INT) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

Table 2: this compound-Induced Cytotoxicity in Neuronal Cells (LDH Assay)

This compound Concentration (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Vehicle Control0.120 ± 0.0150
10.125 ± 0.0181.2
100.150 ± 0.0217.3
500.280 ± 0.02539.0
1000.450 ± 0.03080.5
2500.620 ± 0.035122.0
5000.780 ± 0.041161.0
Maximum LDH Release0.530 ± 0.028100

Caspase-3 Activity Assay for Apoptosis

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Experimental Protocol
  • Cell Seeding and Treatment: Plate neuronal cells in a 96-well plate and treat with this compound as described in the MTT protocol (steps 1 and 2).

  • Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase-3 Reaction: Add 50 µL of the caspase-3 reaction buffer containing the DEVD-pNA (colorimetric) or DEVD-AMC (fluorometric) substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at an excitation/emission of 380/460 nm (for fluorometric) using a microplate reader.

Data Presentation

Table 3: Caspase-3 Activation in Neuronal Cells Treated with this compound

This compound Concentration (µM)Caspase-3 Activity (Fold Change vs. Control; Mean ± SD)
Vehicle Control1.0 ± 0.12
11.1 ± 0.15
101.8 ± 0.21
503.5 ± 0.35
1005.8 ± 0.48
2508.2 ± 0.65
50010.5 ± 0.89
Positive Control12.0 ± 1.10

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Cytotoxicity Assays cluster_2 Data Acquisition and Analysis A Seed Neuronal Cells in 96-well Plates B Incubate for 24h A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 24-72h C->D E MTT Assay D->E F LDH Assay D->F G Caspase-3 Assay D->G H Measure Absorbance/Fluorescence E->H F->H G->H I Calculate % Viability, % Cytotoxicity, Fold Change H->I J Generate Dose-Response Curves I->J K Statistical Analysis J->K

Caption: Experimental workflow for assessing this compound neurotoxicity.

Proposed Signaling Pathway for this compound-Induced Neurotoxicity

G This compound This compound MAO Monoamine Oxidase (MAO) This compound->MAO Inhibition Monoamines Increased Monoamine Levels MAO->Monoamines Leads to OxidativeStress Oxidative Stress (Increased ROS) Monoamines->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound neurotoxicity.

References

Application Note and Protocol: In Vitro Blood-Brain Barrier Permeability Assay for Caroxazone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro blood-brain barrier (BBB) permeability of Caroxazone, a former antidepressant, using a cell-based Transwell model.

Introduction

This compound is a reversible inhibitor of monoamine oxidase (RIMA) that was previously marketed for the treatment of depression.[1] Its therapeutic effects are linked to its action within the central nervous system (CNS). For any CNS-acting drug, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective barrier formed by brain microvascular endothelial cells (BMECs), which are connected by tight junctions, restricting the passage of most molecules from the bloodstream into the brain.

This application note details a robust in vitro protocol to quantify the permeability of this compound across a BBB model. The model utilizes a co-culture of endothelial cells, astrocytes, and pericytes on a Transwell insert, which mimics the physiological barrier and allows for the calculation of the apparent permeability coefficient (Papp).

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is essential for predicting its potential for passive diffusion across the BBB. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₃[2][3]
Molar Mass 206.20 g/mol [2]
XLogP3 (Lipophilicity) 0.2[2]
IUPAC Name 2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[2]

This compound's low molecular weight (<500 g/mol ) is favorable for BBB penetration, while its relatively low LogP value suggests it is somewhat hydrophilic, which may limit passive diffusion.

Experimental Design and Workflow

The experiment is designed to measure the rate at which this compound transverses a confluent monolayer of brain endothelial cells cultured on a semi-permeable membrane. The workflow consists of constructing the BBB model, verifying its integrity, performing the transport experiment, and quantifying the compound concentration.

G Experimental Workflow for this compound BBB Permeability Assay cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis Culture 1. Culture Cells (Endothelial Cells, Astrocytes, Pericytes) Assemble 2. Assemble BBB Model (Seed cells on Transwell inserts) Culture->Assemble Mature 3. Model Maturation (Allow tight junction formation) Assemble->Mature TEER 4. Verify Barrier Integrity (Measure TEER > 150 Ω·cm²) Mature->TEER Dose 5. Apply Compound (Add this compound to apical chamber) TEER->Dose Sample 6. Collect Samples (From basolateral chamber over time) Dose->Sample Quantify 7. Quantify Concentration (LC-MS/MS Analysis) Sample->Quantify Calculate 8. Calculate Permeability (Determine Papp value) Quantify->Calculate BBB_Transport Potential Mechanisms of Drug Transport Across the BBB cluster_BBB Brain Endothelial Cell cluster_cell Passive Passive Diffusion Brain Basolateral Side (Brain) Passive->Brain Carrier Carrier-Mediated Transport Carrier->Brain Efflux Active Efflux (e.g., P-gp) Blood Apical Side (Blood) Efflux->Blood Blood->Passive Lipophilic Compounds Blood->Carrier Nutrients, Metabolites Brain->Efflux Xenobiotics This compound This compound This compound->TJ1 ?

References

Application Note: Analytical Strategies for the Identification of Caroxazone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caroxazone is an antidepressant drug that functions as a reversible inhibitor of monoamine oxidase A (MAO-A). The characterization of its metabolic fate is a critical component of its pharmacological and toxicological assessment. Understanding how this compound is transformed in the body is essential for identifying pharmacologically active or potentially toxic metabolites, elucidating clearance mechanisms, and assessing potential drug-drug interactions.

This application note provides a comprehensive overview of modern analytical techniques and detailed protocols for the identification and structural elucidation of this compound metabolites. The methodologies described herein leverage a combination of in vitro and in vivo approaches, utilizing high-performance liquid chromatography coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Known Metabolism of this compound

Early metabolic studies in humans, utilizing ¹⁴C-labeled this compound, identified five primary metabolites in urine, in addition to the unchanged parent drug.[1] These biotransformations indicate that this compound undergoes several metabolic reactions, including hydroxylation, methoxylation, hydrolysis, and the formation of a urea conjugate.

Summary of Identified this compound Metabolites

The table below summarizes the key metabolites of this compound that have been identified in human urine.[1]

Metabolite IDNameBiotransformation Pathway
Parent This compound-
M1 4-hydroxy-2-oxo-2H-1,3-benzoxazine-3(4H)acetamideHydroxylation
M2 4-methoxy-2-oxo-2H-1,3-benzoxazine-3(4H)acetamideMethoxylation
M3 2-oxo-2H-1,3-benzoxazine-3(4H)acetic acidHydrolysis of amide
M4 (3,4-dihydro-3-carboxamidomethyl-2-oxo-2H-1,3-benzoxazin-4-yl)ureaUrea Conjugation
M5 N-carboxamidomethyl o-hydroxymethylphenyl carbamateRing Cleavage
This compound Metabolic Pathway

The metabolic pathways of this compound involve multiple enzymatic reactions. The diagram below illustrates the transformation of the parent drug into its known metabolites.

Caroxazone_Metabolism This compound This compound M1 M1: 4-hydroxy-Caroxazone This compound->M1 Hydroxylation M3 M3: Carboxazone Acetic Acid This compound->M3 Amide Hydrolysis M4 M4: Urea Conjugate This compound->M4 Urea Conjugation M5 M5: Ring Cleavage Product This compound->M5 Hydrolysis / Ring Fission M2 M2: 4-methoxy-Caroxazone M1->M2 Methylation (COMT)

Figure 1: Proposed metabolic pathway of this compound.

Modern Analytical Workflow for Metabolite Identification

A systematic, multi-step approach is recommended for the comprehensive identification of drug metabolites. This workflow begins with high-throughput in vitro screening to generate initial metabolite profiles, followed by in vivo studies to confirm the presence of these metabolites in biological fluids. High-resolution analytical techniques are then employed for definitive structural elucidation.

Metabolite_ID_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation cluster_2 Structural Elucidation Incubation Incubate this compound with Human Liver Microsomes (HLMs) or Hepatocytes LCMS_Screen LC-MS/MS Analysis for Metabolite Detection Incubation->LCMS_Screen Sample Prep Isolation Isolate & Purify Key Metabolites LCMS_Screen->Isolation Guide Isolation Dosing Administer this compound (Animal or Human Study) Sample_Collection Collect Urine/Plasma Samples Dosing->Sample_Collection LC_HRMS LC-HRMS Analysis for Metabolite Profiling Sample_Collection->LC_HRMS Sample Prep LC_HRMS->Isolation Guide Isolation NMR NMR Analysis (1H, 13C, 2D NMR) Isolation->NMR Structure_Confirmation Confirm Metabolite Structure NMR->Structure_Confirmation

References

Application Notes: Caroxazone as a Reference Compound in Monoamine Oxidase (MAO) Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes critical to the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine. Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor selectivities. The dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders such as depression and Parkinson's disease. Consequently, the development of selective MAO inhibitors is a significant area of focus in drug discovery.

Caroxazone is a reversible inhibitor of both MAO-A and MAO-B, exhibiting a five-fold preference for the MAO-B subtype.[1] Formerly marketed as an antidepressant, its well-characterized reversible inhibitory profile makes it an excellent reference compound for in vitro MAO inhibitor screening assays.[2][3][4] These application notes provide detailed protocols for utilizing this compound as a standard in fluorometric-based MAO inhibitor screening assays.

Key Features of this compound as a Reference Compound:

  • Reversible Inhibition: Unlike irreversible inhibitors, this compound's reversible binding allows for the study of enzyme kinetics and inhibitor potency without permanent enzyme inactivation.[2][5]

  • Dual Isoform Activity: Its activity against both MAO-A and MAO-B provides a valuable tool for assessing the selectivity of novel compounds.

  • Established Profile: As a formerly marketed drug, its basic pharmacological properties are well-documented.

Data Presentation

The inhibitory activities of this compound and other common reference MAO inhibitors are summarized below. This data is essential for comparing the potency and selectivity of test compounds.

CompoundTarget MAO IsoformIC50 (µM)Inhibition Type
This compound MAO-B > MAO-ANot explicitly found, but has a five-fold preference for MAO-B.[1]Reversible[2][4]
Clorgyline MAO-A~0.0012Irreversible
Pargyline MAO-B~0.404Irreversible
Selegiline (L-deprenyl) MAO-BPotent and selectiveIrreversible
Moclobemide MAO-APotent and selectiveReversible

Signaling Pathway

The following diagram illustrates the role of MAO in the degradation of monoamine neurotransmitters and the mechanism of action of MAO inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle Monoamine->Vesicle Storage MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Receptor Postsynaptic Receptor Monoamine->Receptor Binding Vesicle->Monoamine Release Metabolites Inactive Metabolites MAO->Metabolites Signal Signal Transduction Receptor->Signal This compound This compound (MAO Inhibitor) This compound->MAO Inhibition

Caption: MAO signaling pathway and inhibitor action.

Experimental Protocols

In Vitro Fluorometric MAO Inhibitor Screening Assay

This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.

1. Materials and Reagents:

  • This compound (Reference Compound)

  • Test Compounds

  • Recombinant Human MAO-A and MAO-B enzymes

  • MAO Substrate (e.g., Tyramine)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or equivalent)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

  • Microplate reader capable of fluorescence detection (Excitation ~530-540 nm, Emission ~585-595 nm)

2. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to create a range of concentrations for IC50 determination (e.g., 0.01 µM to 100 µM).

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO. Create serial dilutions in Assay Buffer.

  • MAO Enzyme Working Solutions: Dilute recombinant MAO-A and MAO-B in Assay Buffer to the desired working concentration (this should be determined empirically for optimal signal).

  • Substrate Working Solution: Dilute the MAO substrate in Assay Buffer to a concentration of 2x the final desired concentration.

  • Detection Reagent: Prepare a solution containing the fluorescent probe and HRP in Assay Buffer according to the manufacturer's instructions.

3. Experimental Workflow:

The following diagram outlines the steps for the MAO inhibitor screening assay.

MAO_Screening_Workflow A Prepare Reagents: - this compound (Reference) - Test Compounds - MAO Enzymes (A & B) - Substrate - Detection Reagent B Dispense 50 µL of MAO-A or MAO-B to appropriate wells of a 96-well plate A->B C Add 25 µL of: - this compound (Reference Control) - Test Compound - Assay Buffer (Enzyme Control) - Assay Buffer (Blank - No Enzyme) B->C D Incubate at 37°C for 15 minutes C->D E Add 25 µL of Substrate to all wells to initiate the reaction D->E F Incubate at 37°C for 30-60 minutes E->F G Add 50 µL of Detection Reagent to all wells F->G H Incubate at room temperature for 10 minutes, protected from light G->H I Measure fluorescence (Ex/Em = 535/587 nm) H->I J Data Analysis: - Subtract Blank from all readings - Calculate % Inhibition - Determine IC50 values I->J

Caption: Experimental workflow for MAO inhibitor screening.

4. Assay Procedure:

  • Add 50 µL of the diluted MAO-A or MAO-B enzyme solution to each well of a 96-well plate.

  • Add 25 µL of the appropriate solution to the wells:

    • Test Wells: 25 µL of diluted test compound.

    • Reference Wells: 25 µL of diluted this compound.

    • Enzyme Control Wells: 25 µL of Assay Buffer.

    • Blank Wells: 25 µL of Assay Buffer (no enzyme will be added in the next step).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 25 µL of the MAO substrate working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop the reaction and develop the signal by adding 50 µL of the Detection Reagent to each well.

  • Incubate at room temperature for 10 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

5. Data Analysis:

  • Subtract the average fluorescence of the Blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compounds and this compound using the following formula:

    % Inhibition = [(Fluorescence of Enzyme Control - Fluorescence of Test Well) / Fluorescence of Enzyme Control] x 100

  • Plot the % Inhibition versus the log of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

Logical Relationship of Using a Reference Compound

The use of a reference compound like this compound is fundamental to validating the assay and providing a benchmark for the evaluation of test compounds.

Reference_Compound_Logic cluster_assay MAO Inhibitor Screening Assay cluster_results Results & Interpretation Test_Compound Test Compound Assay_System In Vitro Assay (MAO-A and MAO-B) Test_Compound->Assay_System This compound This compound (Reference Compound) This compound->Assay_System TC_IC50 IC50 of Test Compound Assay_System->TC_IC50 Caroxazone_IC50 IC50 of this compound Assay_System->Caroxazone_IC50 Comparison Compare Potency & Selectivity TC_IC50->Comparison Caroxazone_IC50->Comparison Benchmark Conclusion Characterize Novel Inhibitor Comparison->Conclusion

Caption: Logic of using a reference compound.

By following these protocols and utilizing this compound as a reference standard, researchers can confidently and accurately screen for novel MAO inhibitors and characterize their potency and selectivity, thereby accelerating the drug discovery process for neurological and psychiatric disorders.

References

Application Notes and Protocols for Assessing Caroxazone's Neuroprotective Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caroxazone is a reversible monoamine oxidase-B (MAO-B) inhibitor that was previously marketed as an antidepressant.[1][2][3] The inhibition of MAO-B is a clinically validated strategy for the management of Parkinson's disease, as it increases dopaminergic neurotransmission and reduces the oxidative stress that arises from dopamine metabolism.[4][5] These mechanisms suggest that this compound may possess neuroprotective properties. This document provides a detailed protocol for assessing the potential neuroprotective effects of this compound in an in vitro setting using the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroscience research.

The provided protocols outline methods to induce neurotoxicity and subsequently quantify the protective effects of this compound by measuring cell viability, oxidative stress, and key markers of apoptosis. Given the limited direct research on this compound's neuroprotective concentrations, a preliminary dose-response analysis is essential to identify a non-toxic and effective concentration range for these assays.

Key Experimental Protocols

Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is recommended for this protocol due to its human origin and ability to differentiate into a dopaminergic neuron-like phenotype.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a T-75 flask with complete growth medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: For differentiation, seed the cells at a density of 1 x 10^5 cells/mL. After 24 hours, replace the complete growth medium with a differentiation medium containing DMEM with 3% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 10 µM all-trans-retinoic acid (RA).

  • Maintenance: Continue the differentiation for 6 days, replacing the medium every 2-3 days. Differentiated cells will exhibit a more neuron-like morphology with extended neurites.

Induction of Neurotoxicity

To model neuronal damage, two common neurotoxins, 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+), are proposed. These toxins selectively damage dopaminergic neurons and induce oxidative stress and mitochondrial dysfunction.

Protocol:

  • Cell Seeding: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with varying concentrations of this compound (determined from a preliminary toxicity assay) for a specified period, for instance, 24 hours.

  • Neurotoxin Exposure: Following pre-treatment, introduce the neurotoxin to the cell culture medium.

    • 6-OHDA: Prepare a 100 µM solution of 6-OHDA. To prevent auto-oxidation, stabilize the solution with 0.02% ascorbic acid.

    • MPP+: Prepare a 1.5 mM solution of MPP+.

  • Incubation: Incubate the cells with the neurotoxin for 24 hours to induce cell death.

NeurotoxinCell LineConcentrationIncubation Time
6-Hydroxydopamine (6-OHDA)Differentiated SH-SY5Y100 µM24 hours
1-methyl-4-phenylpyridinium (MPP+)Differentiated SH-SY5Y1.5 mM24 hours
Assessment of Neuroprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

Protocol:

  • MTT Addition: After the 24-hour neurotoxin incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage relative to the control group (cells not exposed to the neurotoxin).

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is used to measure intracellular ROS levels.

Protocol:

  • Cell Treatment: Following the neurotoxin and this compound treatment in a black, clear-bottom 96-well plate, wash the cells with cold PBS.

  • Probe Incubation: Incubate the cells with 5 µM DCFH-DA in phenol red-free culture medium for 45 minutes at 37°C in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Apoptosis, or programmed cell death, can be evaluated by measuring the activity of key executioner caspases and the ratio of pro- and anti-apoptotic proteins.

Caspase-3 Activity Assay (Colorimetric):

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of a commercial caspase-3 assay kit.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Bcl-2/Bax Ratio (Western Blot):

  • Protein Extraction: Extract total protein from the treated cells and quantify using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate overnight at 4°C with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: After washing, incubate with a fluorescent secondary antibody for 1 hour and visualize the protein bands using an appropriate imaging system.

  • Densitometry: Perform densitometric analysis to quantify the protein expression levels and calculate the Bcl-2/Bax ratio.

Visualized Workflows and Pathways

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment culture Culture SH-SY5Y Cells differentiate Differentiate with Retinoic Acid (6 days) culture->differentiate seed Seed in 96-well plates differentiate->seed This compound Pre-treat with this compound seed->this compound neurotoxin Induce Neurotoxicity (6-OHDA or MPP+) This compound->neurotoxin viability Cell Viability (MTT Assay) neurotoxin->viability ros ROS Measurement (DCFH-DA) neurotoxin->ros apoptosis Apoptosis Assays (Caspase-3, Bcl-2/Bax) neurotoxin->apoptosis

Caption: Experimental workflow for assessing this compound's neuroprotective effects.

G cluster_pathway Hypothesized Neuroprotective Signaling Pathway This compound This compound MAOB MAO-B This compound->MAOB inhibits PI3K PI3K This compound->PI3K may activate ROS_decrease Decreased Oxidative Stress MAOB->ROS_decrease leads to Survival Neuronal Survival ROS_decrease->Survival Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bax Bax (Pro-apoptotic) Akt->Bax inhibits Caspase3 Caspase-3 Bcl2->Caspase3 inhibits Bcl2->Survival Bax->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway for this compound-mediated neuroprotection.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. This includes dose-response data for this compound toxicity, and the results from the neuroprotection assays (cell viability, ROS levels, caspase-3 activity, and Bcl-2/Bax ratios) across different treatment groups.

Example Table for Cell Viability Data:

Treatment GroupThis compound Conc.Neurotoxin% Cell Viability (Mean ± SD)
Control0 µMNone100 ± 5.2
Neurotoxin Only0 µM100 µM 6-OHDA45 ± 4.5
This compound + Neurotoxin1 µM100 µM 6-OHDA65 ± 5.1
This compound + Neurotoxin10 µM100 µM 6-OHDA78 ± 4.8
This compound Only10 µMNone98 ± 5.5

Conclusion

The provided protocols offer a comprehensive framework for the in vitro evaluation of this compound's neuroprotective potential. By employing established models of neurotoxicity and a suite of assays targeting key cell health indicators, researchers can systematically investigate the efficacy and underlying mechanisms of this compound in protecting neuronal cells. The successful demonstration of neuroprotection in these assays would provide a strong rationale for further preclinical development of this compound for neurodegenerative diseases.

References

Application Notes and Protocols: Molecular Docking Simulation of Caroxazone with the MAO-B Active Site

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for performing a molecular docking simulation of Caroxazone with the active site of Monoamine Oxidase B (MAO-B). This compound is a reversible monoamine oxidase inhibitor (MAOI) with a noted preference for the MAO-B subtype, an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[1][2][3] By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its concentration in the brain.[4][5] This protocol outlines the necessary steps for in silico analysis of the binding interaction between this compound and MAO-B, which is a critical step in rational drug design and understanding its mechanism of action at a molecular level.

Introduction to this compound and MAO-B

This compound is an antidepressant drug that functions as a reversible inhibitor of both MAO-A and MAO-B, with a five-fold preference for the latter.[1] MAO-B is a mitochondrial outer membrane flavoenzyme responsible for the oxidative deamination of various neurotransmitters and dietary amines.[6] Its role in dopamine metabolism makes it a significant target for therapeutic intervention in Parkinson's disease.[4][5] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] This method is instrumental in structure-based drug design, allowing for the prediction of binding modes and affinities of small molecules to a protein's active site.[7][8]

Experimental Protocol: Molecular Docking Simulation

This protocol provides a generalized workflow for a molecular docking study of this compound with MAO-B using widely accepted software and methodologies.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina or AutoDock 4.2: For performing the molecular docking simulation.[8]

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the crystal structure of human MAO-B.

  • PubChem or DrugBank Database: For obtaining the 3D structure of this compound.[1]

Step-by-Step Methodology

Step 1: Protein Preparation

  • Download the crystal structure of human MAO-B from the Protein Data Bank. A suitable PDB entry is 2V5Z . This structure is co-crystallized with a reversible inhibitor, which can be used for binding site validation.

  • Load the PDB file into AutoDock Tools.

  • Remove water molecules and any co-crystallized ligands from the protein structure.

  • Add polar hydrogen atoms to the protein.

  • Compute Gasteiger charges to assign partial charges to each atom.

  • Save the prepared protein structure in the PDBQT file format.

Step 2: Ligand Preparation

  • Obtain the 3D structure of this compound from the PubChem or DrugBank database in SDF or MOL2 format.[1]

  • Load the ligand file into AutoDock Tools.

  • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

  • Merge non-polar hydrogens.

  • Assign Gasteiger charges.

  • Save the prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation

  • Identify the active site of MAO-B. This is typically the cavity near the FAD cofactor. In PDB entry 2V5Z, the active site can be defined based on the position of the co-crystallized ligand.

  • Using AutoDock Tools, generate a grid box that encompasses the entire active site. A typical grid size would be 60 x 60 x 60 Å with a spacing of 0.375 Å. The exact coordinates will need to be centered on the active site.

Step 4: Docking Simulation

  • Use a docking program like AutoDock Vina.

  • Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters, and the output file name.

  • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 or higher is recommended for accuracy).

  • Execute the docking simulation. AutoDock Vina will generate an output file containing the predicted binding poses of this compound ranked by their binding affinity scores.

Step 5: Analysis of Results

  • Visualize the docking results using PyMOL or UCSF Chimera.

  • Analyze the top-ranked binding pose of this compound within the MAO-B active site.

  • Identify the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-stacking).

  • Record the binding energy (in kcal/mol) and calculate the corresponding inhibition constant (Ki).

Data Presentation

The following table summarizes the expected quantitative data from a successful docking simulation of this compound with MAO-B. The values presented are illustrative and based on the known inhibitory activity of this compound.

ParameterPredicted ValueUnit
Binding Energy (ΔG)-8.5 to -10.5kcal/mol
Inhibition Constant (Ki)150 to 50nM
Key Interacting Residues
Hydrogen BondTyr435, Gln206
Hydrophobic InteractionsIle199, Tyr326
Pi-StackingTyr398, FAD

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Download MAO-B (PDB: 2V5Z) PrepP Prepare Protein (Add H, Charges) PDB->PrepP Ligand Download this compound Structure PrepL Prepare Ligand (Define Bonds, Charges) Ligand->PrepL Grid Define Grid Box around Active Site PrepP->Grid PrepL->Grid Dock Run Docking (AutoDock Vina) Grid->Dock Results Analyze Docking Poses Dock->Results Interactions Identify Key Interactions Results->Interactions Data Record Binding Energy & Ki Interactions->Data

Caption: Workflow for this compound-MAO-B docking simulation.

Signaling Pathway of MAO-B Inhibition

G Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism IncreasedDopamine Increased Synaptic Dopamine Dopamine->IncreasedDopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC This compound This compound This compound->MAOB Inhibition TherapeuticEffect Therapeutic Effect (e.g., in Parkinson's) IncreasedDopamine->TherapeuticEffect

Caption: MAO-B inhibition by this compound increases dopamine levels.

Conclusion

The provided protocol offers a robust framework for conducting a molecular docking simulation to investigate the binding of this compound to the MAO-B active site. This in silico approach is a valuable tool for understanding the molecular basis of its inhibitory activity and can guide further experimental studies and the development of more potent and selective MAO-B inhibitors. The insights gained from such computational studies are integral to modern drug discovery and development pipelines.[7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Caroxazone via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination step for the synthesis of Caroxazone.

Troubleshooting Guide

Low or no product yield is a common challenge during the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to improve the reaction outcome.

Observation Potential Cause(s) Recommended Action(s)
Low to No this compound Yield 1. Incomplete Imine Formation: The equilibrium between the aldehyde and the imine may not favor the imine. 2. Decomposition of Aldehyde: The starting material, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde, may be unstable under the reaction conditions. 3. Ineffective Reducing Agent: The chosen reducing agent may not be sufficiently reactive or may have degraded. 4. Suboptimal Reaction Conditions: Temperature, solvent, or pH may not be ideal for the reaction.1. Promote Imine Formation: - Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to remove water and shift the equilibrium towards the imine. - Consider a two-step process: form the imine first, and then add the reducing agent. 2. Ensure Aldehyde Stability: - Use freshly prepared or purified aldehyde. - Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize degradation. 3. Verify Reducing Agent Activity: - Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice for this type of reaction.[1] - Ensure the reducing agent is added portion-wise to control the reaction rate and temperature. 4. Optimize Reaction Conditions: - Solvent: Use aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). - pH: Maintain a mildly acidic pH (around 5-6) to facilitate imine formation without deactivating the amine. A small amount of acetic acid can be used as a catalyst.[1] - Temperature: Start the reaction at a lower temperature (0 °C) and gradually warm to room temperature.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Inadequate Stoichiometry: The molar ratio of reactants and reagents may be incorrect.1. Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and allow it to run until the starting materials are consumed. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine (aminoacetaldehyde dimethyl acetal) and the reducing agent relative to the aldehyde.
Formation of Side Products 1. Over-alkylation: The newly formed secondary amine can react further with the aldehyde. 2. Reduction of Aldehyde: The reducing agent may reduce the starting aldehyde to an alcohol before it can form the imine.1. Minimize Over-alkylation: - Use a controlled amount of the aldehyde. - Add the aldehyde slowly to the reaction mixture containing the amine. 2. Selective Reduction: - Use a milder reducing agent like sodium triacetoxyborohydride, which is known to be more selective for imines over aldehydes.[1] - Alternatively, sodium cyanoborohydride (NaBH₃CN) can be used, but it is more toxic.[2]
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion can complicate the separation of organic and aqueous layers. 2. Co-elution of Impurities: Impurities may have similar polarity to the desired product, making chromatographic separation challenging.1. Break Emulsions: - Add brine (saturated NaCl solution) to the workup. - Filter the mixture through a pad of Celite. 2. Improve Separation: - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended reducing agent for the reductive amination step in this compound synthesis?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this reaction. It is mild, selective for the reduction of imines in the presence of aldehydes, and generally provides high yields without the release of toxic cyanide byproducts.[1]

Q2: What are the optimal reaction conditions for this reductive amination?

A2: While specific conditions can vary, a good starting point is to use 1,2-dichloroethane (DCE) or dichloromethane (DCM) as the solvent. The reaction is typically carried out at room temperature. The addition of a catalytic amount of acetic acid can help facilitate imine formation.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting aldehyde and the formation of the this compound product.

Q4: What are the key starting materials for the reductive amination step?

A4: The key starting materials are (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde and aminoacetaldehyde dimethyl acetal.

Q5: I am observing a significant amount of a byproduct that appears to be the alcohol of my starting aldehyde. What can I do?

A5: This indicates that the reduction of the aldehyde is competing with the imine formation. To address this, ensure you are using a selective reducing agent like sodium triacetoxyborohydride. You can also try a two-step procedure where you first allow the imine to form by stirring the aldehyde and amine together for a period (e.g., 1-2 hours) before adding the reducing agent.

Experimental Protocol: Reductive Amination for this compound Synthesis

This protocol provides a general methodology for the reductive amination step. Optimization may be required based on experimental observations.

Materials:

  • (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde

  • Aminoacetaldehyde dimethyl acetal

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde (1.0 eq) in DCE or DCM, add aminoacetaldehyde dimethyl acetal (1.1-1.2 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Parameter Condition A (Standard) Condition B (Optimized) Expected Outcome
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Higher selectivity and yield with NaBH(OAc)₃
Solvent MethanolDichloromethane (DCM)Aprotic solvent prevents unwanted side reactions
Additive NoneAcetic Acid (catalytic)Catalyzes imine formation
Temperature Room Temperature0 °C to Room TemperatureBetter control over the reaction
Typical Yield 40-60%70-90%Significant improvement in product yield

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aldehyde (2-oxo-1,3-benzoxazol-3(2H)-yl)acetaldehyde Imine_Formation Imine Formation Aldehyde->Imine_Formation Amine Aminoacetaldehyde dimethyl acetal Amine->Imine_Formation Solvent DCM or DCE Solvent->Imine_Formation Catalyst Acetic Acid Catalyst->Imine_Formation Reducing_Agent NaBH(OAc)3 Reduction Reduction Reducing_Agent->Reduction Imine_Formation->Reduction This compound This compound Reduction->this compound

Caption: Workflow for the reductive amination synthesis of this compound.

Troubleshooting_Logic Start Low Yield? Check_Imine Incomplete Imine Formation? Start->Check_Imine Yes Add_Dehydrating Add Dehydrating Agent Check_Imine->Add_Dehydrating Yes Check_Reagent Ineffective Reducing Agent? Check_Imine->Check_Reagent No Success Improved Yield Add_Dehydrating->Success Use_Fresh_Reagent Use Fresh Reducing Agent Check_Reagent->Use_Fresh_Reagent Yes Check_Conditions Suboptimal Conditions? Check_Reagent->Check_Conditions No Use_Fresh_Reagent->Success Optimize_Conditions Optimize Solvent, Temp, pH Check_Conditions->Optimize_Conditions Yes Check_Conditions->Success No Optimize_Conditions->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

addressing Caroxazone solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Caroxazone. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound powder is not dissolving in my aqueous buffer. What is the expected aqueous solubility of this compound?

Q2: In which solvents is this compound known to be soluble?

A2: this compound is reported to be soluble in dimethyl sulfoxide (DMSO). For experimental purposes, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as it can affect cellular systems at higher concentrations.

Q3: I'm observing precipitation when I dilute my this compound-DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final desired concentration of this compound in your aqueous medium.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol 300/400) in your final aqueous solution can help maintain this compound's solubility.

  • pH adjustment: The solubility of ionizable compounds can be significantly influenced by pH. While this compound is not strongly ionizable, exploring a range of pH values for your buffer might reveal improved solubility.

  • Utilize solubility enhancement techniques: For applications requiring higher aqueous concentrations, consider employing techniques such as solid dispersion, co-grinding, or micronization, as detailed in the protocols below.

Q4: What is the mechanism of action of this compound, and how might this be relevant to my experiments?

A4: this compound is a reversible inhibitor of monoamine oxidase (MAO), with a preference for MAO-B over MAO-A. MAO enzymes are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the synaptic cleft. Understanding this mechanism is crucial for designing relevant cellular and in vivo experiments to study its neurological effects.

Quantitative Solubility Data

While specific data for this compound is limited, the following table provides solubility information for the structurally similar compound, Chlorzoxazone, which can serve as a useful reference.

Solvent/MediumSolubility (mg/mL)Temperature (°C)pH
Water0.2 - 0.325Neutral
0.1N HClLow251.2
Phosphate BufferHigher than in acidic pH256.8
Ethanol~2025-
DMSO~1025-
Dimethylformamide~1625-

Experimental Protocols for Solubility Enhancement

Below are detailed methodologies for common techniques to improve the aqueous solubility of poorly soluble drugs like this compound.

Solid Dispersion by Solvent Evaporation

Objective: To disperse this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or Ethanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Protocol:

  • Preparation of Drug-Carrier Solution:

    • Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in a 1:5 drug-to-carrier ratio by mass.

    • Dissolve both components in a minimal amount of a suitable organic solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, solid film is formed on the inner surface of the flask.

  • Drying and Pulverization:

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a fine-mesh sieve to ensure particle size uniformity.

  • Characterization:

    • Assess the dissolution rate of the prepared solid dispersion in the desired aqueous medium compared to the unprocessed this compound.

Co-grinding

Objective: To increase the surface area and induce amorphization of this compound by grinding it with a hydrophilic carrier.

Materials:

  • This compound

  • Lactose, Mannitol, or Polyethylene Glycol (PEG) 8000

  • Ball mill or a mortar and pestle

  • Spatula

Protocol:

  • Mixing:

    • Accurately weigh this compound and the chosen carrier (e.g., Lactose) in a 1:3 drug-to-carrier ratio by mass.

    • Physically mix the two powders in a mortar or the milling chamber.

  • Grinding:

    • Mortar and Pestle: Triturate the mixture vigorously for a sustained period (e.g., 30-60 minutes).

    • Ball Mill: Place the mixture in the ball mill with grinding media. Mill at a specified speed and duration (e.g., 100 rpm for 2 hours). Milling parameters should be optimized for the specific equipment.

  • Collection and Storage:

    • Collect the co-ground powder.

    • Store in a desiccator to prevent moisture absorption.

  • Characterization:

    • Evaluate the dissolution profile of the co-ground mixture in comparison to a simple physical mixture and the pure drug.

Micronization

Objective: To reduce the particle size of this compound to the micron range, thereby increasing the surface area available for dissolution.

Materials:

  • This compound

  • Air jet mill or similar micronization equipment

Protocol:

  • Preparation:

    • Ensure the this compound powder is dry and free-flowing.

  • Milling:

    • Introduce the this compound powder into the micronization chamber of the air jet mill.

    • The high-velocity air stream will cause particle-on-particle collisions, leading to size reduction.

    • The internal classifier of the mill will separate particles that have reached the desired size.

    • Milling parameters (e.g., air pressure, feed rate) will need to be optimized to achieve the target particle size distribution (typically 1-10 µm).

  • Collection:

    • Collect the micronized powder from the collection vessel.

  • Characterization:

    • Analyze the particle size distribution of the micronized powder using techniques like laser diffraction.

    • Compare the dissolution rate of the micronized this compound to the unprocessed drug.

Visualizations

Experimental Workflow for Solubility Enhancement

experimental_workflow cluster_problem Problem Identification cluster_methods Solubility Enhancement Techniques cluster_characterization Characterization cluster_outcome Desired Outcome Problem Poor Aqueous Solubility of this compound SolidDispersion Solid Dispersion Problem->SolidDispersion Apply Cogrinding Co-grinding Problem->Cogrinding Apply Micronization Micronization Problem->Micronization Apply Dissolution Dissolution Testing SolidDispersion->Dissolution PhysicalState Solid-State Analysis (DSC, XRD) SolidDispersion->PhysicalState Cogrinding->Dissolution Cogrinding->PhysicalState Micronization->Dissolution PSD Particle Size Analysis Micronization->PSD Outcome Enhanced Aqueous Solubility & Dissolution Dissolution->Outcome

Caption: A logical workflow for addressing this compound's solubility issues.

Signaling Pathway of this compound as a MAO Inhibitor

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound MAO Monoamine Oxidase (MAO-A & MAO-B) This compound->MAO Reversibly Inhibits Neurotransmitters Monoamine Neurotransmitters (Dopamine, Serotonin, Norepinephrine) MAO->Neurotransmitters Degrades Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Uptake Release Neurotransmitter Release Vesicles->Release IncreasedNTs Increased Neurotransmitter Concentration Release->IncreasedNTs Receptors Postsynaptic Receptors IncreasedNTs->Receptors Binds to Signal Downstream Signaling & Neuronal Response Receptors->Signal

Caption: Mechanism of this compound as a reversible MAO inhibitor.

preventing degradation of Caroxazone in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Caroxazone. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

A1: For optimal stability, this compound should be stored at controlled room temperature, ideally between 2°C and 8°C. Storage at lower temperatures (e.g., -20°C) is also acceptable and may further slow degradation over extended periods. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q2: How does humidity affect the stability of this compound?

A2: this compound is susceptible to hydrolysis. Therefore, it is crucial to store it in a dry environment. We recommend maintaining relative humidity below 40%. The use of desiccants in storage containers is a good practice to minimize moisture exposure.

Q3: Is this compound sensitive to light?

A3: Yes, compounds with a benzoxazine structure can be susceptible to photodegradation.[1] It is recommended to store this compound in amber vials or light-resistant containers to protect it from exposure to UV and visible light.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and photolysis, which are common for benzoxazine derivatives.[2][3] Hydrolysis can lead to the opening of the benzoxazine ring, while oxidation may affect the amide group and the aromatic ring. Photodegradation can also lead to the formation of various byproducts.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in color of the solid compound (e.g., from white to yellow or brown), clumping of the powder, or a noticeable change in solubility. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential to confirm stability.

Q6: How can I confirm the stability of my stored this compound?

A6: The stability of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationReview storage conditions (temperature, humidity, light exposure). Perform forced degradation studies to identify potential degradation products.
Decrease in assay value over time Chemical instabilityEnsure storage conditions are optimal. Consider storing at a lower temperature and in a desiccated, light-protected environment.
Change in physical appearance (color, texture) Significant degradationDo not use the sample for experiments. Obtain a new, verified batch of this compound. Review and improve storage and handling procedures.
Poor solubility compared to a fresh sample Formation of insoluble degradation products or polymorph transformationCharacterize the material using techniques like XRPD to check for polymorphic changes. Use a fresh sample for experiments requiring complete dissolution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the detection of its degradation products.[4]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare sample solutions from the stored this compound at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the peak area of this compound and any degradation products.

  • Calculate the percentage of remaining this compound in the stored samples relative to the reference standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.[5]

1. Acidic and Basic Hydrolysis:

  • Dissolve this compound in 0.1 M HCl and 0.1 M NaOH separately.

  • Incubate the solutions at 60°C for 24-48 hours.

  • Neutralize the solutions before HPLC analysis.[5]

2. Oxidative Degradation:

  • Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24-48 hours, protected from light.

  • Analyze by HPLC.

3. Thermal Degradation:

  • Store solid this compound in an oven at 70°C for 48 hours.

  • Dissolve the heat-stressed sample and analyze by HPLC.

4. Photolytic Degradation:

  • Expose solid this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Dissolve the exposed sample and analyze by HPLC.

Data Presentation

Table 1: Summary of Recommended Long-Term Storage Conditions

Parameter Recommended Condition Rationale
Temperature 2°C to 8°CTo minimize thermal degradation.
Humidity < 40% Relative HumidityTo prevent hydrolytic degradation.
Light Exposure Store in amber or opaque containersTo prevent photodegradation.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon) is ideal but not strictly necessary for standard storageTo minimize oxidative degradation.

Table 2: Illustrative Stability Data for this compound under Different Storage Conditions (Assay by HPLC)

Condition Time Point This compound Assay (%) Total Degradants (%)
2-8°C, <40% RH, Dark 0 months100.00.0
6 months99.80.2
12 months99.50.5
24 months99.10.9
25°C, 60% RH, Dark 0 months100.00.0
6 months98.21.8
12 months96.53.5
40°C, 75% RH, Dark 0 months100.00.0
3 months92.17.9
6 months85.414.6
Photostability (ICH Q1B) 1.2 million lux hours95.34.7

Visualizations

G cluster_0 This compound Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation O₂ / Peroxide Photolysis Photolysis This compound->Photolysis UV/Vis Light Degradant_A Ring-Opened Product Hydrolysis->Degradant_A Degradant_B N-Oxide Oxidation->Degradant_B Degradant_C Photolytic Adducts Photolysis->Degradant_C G cluster_1 Experimental Workflow for Stability Testing start Receive this compound Sample storage Store under Controlled Conditions (Temp, Humidity, Light) start->storage sampling Sample at Predetermined Time Points storage->sampling prep Prepare Sample for Analysis (e.g., Dissolution) sampling->prep hplc Analyze by Stability-Indicating HPLC Method prep->hplc data Data Analysis: - Assay of this compound - Quantify Degradants hplc->data report Generate Stability Report data->report end Conclusion on Stability report->end G cluster_2 Troubleshooting Logic for Unexpected HPLC Peaks start Unexpected Peak Detected check_blank Is the peak present in the blank injection? start->check_blank yes_blank Source is likely solvent, mobile phase, or system contamination. Clean system and use fresh solvents. check_blank->yes_blank Yes no_blank Peak is related to the sample. check_blank->no_blank No check_standard Is the peak present in the reference standard? no_blank->check_standard yes_standard Peak is likely an impurity in the standard material. check_standard->yes_standard Yes no_standard Peak is a degradation product. check_standard->no_standard No investigate Perform forced degradation studies to confirm identity. Review storage and handling procedures. no_standard->investigate

References

troubleshooting low yield in the Caroxazone phosgene reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Caroxazone phosgene reaction. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the direct precursor for the this compound phosgene reaction?

A1: The immediate precursor for the synthesis of this compound (2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide) via phosgenation is N-(2-hydroxybenzyl)glycinamide.[1] The reaction involves the condensation of this precursor with phosgene or a phosgene equivalent to form the benzoxazinone ring system.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in the this compound phosgene reaction can stem from several factors. Here are some common areas to investigate:

  • Purity of Starting Material: The purity of the N-(2-hydroxybenzyl)glycinamide precursor is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of this compound. Ensure the starting material is of high purity and properly characterized before use.

  • Moisture Content: Phosgene is highly reactive with water, leading to its decomposition into hydrochloric acid and carbon dioxide. The presence of moisture in the reaction solvent or on the glassware will consume the phosgene, reducing its availability for the desired reaction and consequently lowering the yield. All solvents and equipment must be scrupulously dried before use.

  • Reaction Temperature: Inadequate temperature control can adversely affect the reaction. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote the formation of degradation products and unwanted side reactions.

  • Stoichiometry of Phosgene: The molar ratio of phosgene to the N-(2-hydroxybenzyl)glycinamide precursor is a crucial parameter. An insufficient amount of phosgene will result in incomplete conversion of the starting material. However, a large excess of phosgene can lead to the formation of undesired byproducts and complicates the purification process.

  • pH of the Reaction Mixture: The pH of the reaction is important, especially when dealing with phenolic compounds. While the reaction with phosgene is typically performed under anhydrous conditions, the work-up and purification steps might involve pH adjustments. Phenolic compounds can be unstable at high pH, potentially leading to degradation of the starting material or product.

  • Side Reactions: Several side reactions can compete with the desired cyclization. These may include the formation of ureas from the reaction of phosgene with the amide functionality or polymerization of the starting material.

Q3: I am observing the formation of significant amounts of insoluble material in my reaction. What could this be?

A3: The formation of insoluble material is a common issue. This could be due to:

  • Polymerization: The starting material, N-(2-hydroxybenzyl)glycinamide, contains multiple reactive sites (phenolic hydroxyl, primary amide, and secondary amine). Under certain conditions, intermolecular reactions can occur, leading to the formation of insoluble polymeric byproducts.

  • Urea Formation: Phosgene can react with the primary amide of the glycinamide side chain to form urea-type linkages between molecules, resulting in insoluble oligomers or polymers.

  • Inorganic Salts: If a base is used to scavenge the HCl generated during the reaction, the resulting salt (e.g., triethylamine hydrochloride) may precipitate from the reaction mixture, depending on the solvent used.

To mitigate this, ensure slow addition of phosgene to the reaction mixture under dilute conditions and maintain optimal temperature control.

Q4: What are the recommended solvents for the this compound phosgene reaction?

A4: The choice of solvent is critical for the success of the reaction. The ideal solvent should be inert to phosgene and the reactants, and it should be able to dissolve the starting material. Commonly used solvents for phosgenation reactions include chlorinated hydrocarbons like dichloromethane and chloroform, as well as aromatic hydrocarbons such as toluene. It is imperative that the chosen solvent is anhydrous.

Quantitative Data on Reaction Parameters

Optimizing the reaction conditions is key to achieving a high yield of this compound. The following table summarizes key experimental parameters that should be considered for optimization. Please note that the optimal conditions may vary depending on the scale of the reaction and the specific equipment used.

ParameterRecommended RangeRationale
Temperature 0°C to Room TemperaturePhosgenation is an exothermic reaction. Starting at a lower temperature and allowing the reaction to slowly warm to room temperature helps to control the reaction rate and minimize the formation of byproducts.
Solvent Anhydrous Dichloromethane, Chloroform, or TolueneThese solvents are inert to phosgene and provide good solubility for the reactants. The absence of water is crucial to prevent the decomposition of phosgene.
Phosgene Stoichiometry 1.1 - 1.5 equivalentsA slight excess of phosgene is typically used to ensure complete conversion of the starting material. A large excess should be avoided to minimize side reactions and simplify purification.
Base (HCl Scavenger) 1.1 - 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine)A base is often added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents potential acid-catalyzed side reactions or degradation.
Reaction Time 1 - 4 hoursThe reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

Experimental Protocol: Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound from N-(2-hydroxybenzyl)glycinamide and phosgene. Caution: Phosgene is an extremely toxic gas. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions and personal protective equipment.

Materials:

  • N-(2-hydroxybenzyl)glycinamide

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Triethylamine (or other suitable non-nucleophilic base)

  • Standard laboratory glassware (dried in an oven prior to use)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas, dissolve N-(2-hydroxybenzyl)glycinamide in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosgene in the same anhydrous solvent to the cooled solution of the starting material via the dropping funnel over a period of 30-60 minutes.

  • After the addition of phosgene is complete, add triethylamine dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Upon completion of the reaction, carefully quench any unreacted phosgene by bubbling nitrogen through the solution or by adding a suitable quenching agent (e.g., a solution of ammonia in an inert solvent).

  • Wash the reaction mixture with dilute hydrochloric acid to remove the excess base and its salt.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yield in the this compound phosgene reaction.

TroubleshootingWorkflow start Low Yield Observed check_purity Check Purity of N-(2-hydroxybenzyl)glycinamide start->check_purity check_anhydrous Verify Anhydrous Reaction Conditions start->check_anhydrous check_temp Review Temperature Control start->check_temp check_stoich Examine Phosgene Stoichiometry start->check_stoich check_side_reactions Analyze for Side Products start->check_side_reactions impure_sm Impure Starting Material check_purity->impure_sm If Impure moisture Moisture Present check_anhydrous->moisture If Wet temp_issue Inadequate Temperature Control check_temp->temp_issue If Uncontrolled stoich_issue Incorrect Stoichiometry check_stoich->stoich_issue If Incorrect side_products Side Reactions Dominating check_side_reactions->side_products If Present solution_purity Action: Purify Starting Material impure_sm->solution_purity solution_anhydrous Action: Dry Solvents and Glassware Thoroughly moisture->solution_anhydrous solution_temp Action: Optimize Temperature Profile temp_issue->solution_temp solution_stoich Action: Adjust Phosgene Equivalents stoich_issue->solution_stoich solution_side_reactions Action: Modify Reaction Conditions (e.g., dilution, addition rate) side_products->solution_side_reactions end Improved Yield solution_purity->end solution_anhydrous->end solution_temp->end solution_stoich->end solution_side_reactions->end

References

Technical Support Center: Optimizing HPLC Mobile Phase for Caroxazone Chiral Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the chiral separation of Caroxazone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: Where should I start with my mobile phase for this compound chiral separation?

A1: A good starting point is based on the successful chiral separation of the structurally similar compound, carbinoxamine. A baseline separation for carbinoxamine was achieved using a Chiralpak ID column with a mobile phase of acetonitrile–water–ammonia solution (90:10:0.1, v/v/v)[1][2]. This provides a strong initial condition for your this compound method development.

Q2: I am not getting baseline separation. How can I improve the resolution between the this compound enantiomers?

A2: Improving resolution in chiral separations often involves systematically adjusting the mobile phase composition. Here are several steps you can take:

  • Vary the Organic Modifier Ratio: Gradually change the ratio of your organic modifier (e.g., acetonitrile) to the aqueous component. For polysaccharide-based columns, the organic modifier content significantly influences enantioselectivity[3][4]. Try decreasing the acetonitrile percentage in small increments (e.g., from 90% to 85%, then to 80%) to increase retention and potentially improve resolution.

  • Change the Organic Modifier: If acetonitrile does not provide adequate separation, consider switching to or adding other organic modifiers like ethanol, 2-propanol, or methanol. Different alcohols can alter the interactions between the analyte and the chiral stationary phase (CSP), sometimes even leading to an inversion of the elution order[3].

  • Adjust the Additive Concentration: The basic additive (e.g., ammonia solution) is crucial for good peak shape and consistent retention of basic compounds like this compound. You can optimize its concentration, trying a range from 0.05% to 0.2%.

  • Consider a Different Additive: If ammonia does not yield the desired results, other basic additives like diethylamine (DEA) or triethylamine (TEA) can be tested.

Q3: My peaks are tailing. What can I do to improve peak shape?

A3: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase. To mitigate this:

  • Optimize the Basic Additive: Ensure you are using an appropriate basic additive in your mobile phase, such as an ammonia solution, as this will help to saturate the acidic silanol groups on the silica support of the column and reduce peak tailing. Adjusting the concentration as mentioned above can also improve peak symmetry.

  • Column Conditioning: Ensure the column is properly equilibrated with the mobile phase containing the additive before injection. Chiral columns can sometimes require longer equilibration times[5].

Q4: My retention times are not consistent between runs. What is causing this?

A4: Inconsistent retention times in chiral HPLC can be caused by several factors:

  • Inadequate Equilibration: Chiral stationary phases can be very sensitive to mobile phase composition changes. Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. Any minor changes in the mobile phase can lead to shifts in retention[5].

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. If using additives, make sure they are fully dissolved and stable in the mobile phase mixture.

  • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results[3].

Q5: Can I use a reverse-phase column for this compound analysis?

A5: Yes, this compound can be analyzed using a reverse-phase (RP) HPLC method. One such method uses a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid[6]. However, this is for achiral analysis and will not separate the enantiomers. For chiral separation, a chiral stationary phase is necessary[7][8][9].

Experimental Protocols

Initial Chiral Separation of this compound

This protocol is a recommended starting point based on methods for structurally similar compounds[1][2].

ParameterRecommended Condition
HPLC System Standard HPLC or UHPLC system
Chiral Column Chiralpak ID, 5 µm
Mobile Phase Acetonitrile:Water:Ammonia Solution (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at an appropriate wavelength for this compound
Injection Vol. 5-10 µL
Mobile Phase Optimization Strategy

If the initial conditions do not provide the desired separation, use the following systematic approach to optimize the mobile phase.

StepParameter to VaryRange to InvestigateExpected Outcome
1 Acetonitrile Concentration80% - 95% (in 5% increments)Lower % may increase retention and resolution.
2 Alternative Organic ModifierReplace Acetonitrile with Ethanol or 2-PropanolMay significantly alter selectivity.
3 Ammonia Concentration0.05% - 0.2% (in 0.05% increments)Improved peak shape and stable retention.
4 Alternative Basic AdditiveReplace Ammonia with 0.1% Diethylamine (DEA)May offer different selectivity and peak shape.

Visualizing the Optimization Workflow

The following diagram illustrates the logical steps for optimizing the HPLC mobile phase for this compound chiral separation.

MobilePhaseOptimization start Start: Initial Analysis (ACN:H2O:NH3 90:10:0.1) check_resolution Is Baseline Resolution Achieved? start->check_resolution vary_organic_ratio Adjust Acetonitrile Ratio (e.g., 85% or 80%) check_resolution->vary_organic_ratio No end Optimized Method check_resolution->end Yes check_resolution2 Improved Resolution? vary_organic_ratio->check_resolution2 change_organic Try Alternative Organic Modifier (e.g., Ethanol, 2-Propanol) check_resolution2->change_organic No optimize_additive Optimize Additive Concentration (e.g., 0.05% - 0.2% NH3) check_resolution2->optimize_additive Yes check_resolution3 Resolution Achieved? change_organic->check_resolution3 check_resolution3->optimize_additive Yes consult Consult Further Resources/ Try Different CSP check_resolution3->consult No check_peak_shape Good Peak Shape? optimize_additive->check_peak_shape check_peak_shape->optimize_additive No, adjust further check_peak_shape->end Yes

References

minimizing by-product formation in Caroxazone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Caroxazone.

Frequently Asked Questions (FAQs)

Issue 1: Low Yield of N-(2-hydroxybenzyl)glycinamide Intermediate

  • Question: My reductive amination of salicylaldehyde with glycinamide is resulting in a low yield of the desired N-(2-hydroxybenzyl)glycinamide intermediate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are often attributed to several factors:

    • Sub-optimal pH: The formation of the imine intermediate is pH-dependent. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the formation of the imine is slow. The optimal pH is typically between 6 and 7.

    • Inefficient Reducing Agent: The choice and handling of the reducing agent are critical. Sodium cyanoborohydride (NaBH3CN) is commonly used as it selectively reduces the imine in the presence of the aldehyde. Ensure the reagent is fresh and handled under anhydrous conditions to maintain its reactivity.

    • Side Reactions: The primary side reaction is the reduction of salicylaldehyde to salicyl alcohol by the reducing agent. This can be minimized by ensuring the rapid formation of the imine before the addition of the reducing agent.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Steps:

  • pH Control: Buffer the reaction mixture to a pH between 6 and 7.

  • Reagent Quality: Use a fresh, high-purity batch of sodium cyanoborohydride.

  • Staged Addition: Add the glycinamide to the salicylaldehyde and allow the imine to form before introducing the reducing agent.

  • Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Formation of a White Precipitate (Urea By-product) During Cyclization

  • Question: During the cyclization of N-(2-hydroxybenzyl)glycinamide with phosgene, I observe the formation of a significant amount of a white, insoluble precipitate, leading to a low yield of this compound. What is this precipitate and how can I prevent its formation?

  • Answer: The white precipitate is likely a urea-type by-product, specifically N,N'-bis(2-((carboxamidomethyl)amino)benzyl)urea. This by-product forms when one molecule of phosgene reacts with two molecules of the N-(2-hydroxybenzyl)glycinamide intermediate. This intermolecular reaction competes with the desired intramolecular cyclization.

Troubleshooting Steps:

  • High Dilution: Perform the reaction under high dilution conditions. This favors the intramolecular cyclization over the intermolecular reaction by reducing the probability of two intermediate molecules encountering each other.

  • Slow Addition of Phosgene: Add the phosgene solution dropwise and at a very slow rate to the solution of the intermediate. This maintains a low concentration of phosgene in the reaction mixture, further promoting the desired cyclization.

  • Use of a Phosgene Equivalent: Consider using a less reactive phosgene equivalent, such as triphosgene or diphosgene. These reagents are solids and can be easier to handle, allowing for more controlled addition.

  • Base Selection: The choice of base is important. A non-nucleophilic, hindered base like triethylamine or diisopropylethylamine is recommended to scavenge the HCl produced during the reaction without competing with the nucleophilic sites of the reactant.

Issue 3: Presence of Unreacted Intermediate and Other Impurities in the Final Product

  • Question: My final this compound product is contaminated with unreacted N-(2-hydroxybenzyl)glycinamide and other unidentified impurities. How can I improve the purity of my product?

  • Answer: The presence of unreacted starting material indicates an incomplete cyclization reaction. Other impurities may arise from side reactions or degradation.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the cyclization reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or LC-MS is crucial. The reaction temperature should be carefully controlled; higher temperatures may lead to degradation products.

  • Purification Method: Effective purification is key to removing unreacted starting materials and by-products.

    • Recrystallization: this compound can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate this compound from more polar (unreacted intermediate) or less polar impurities.

  • Work-up Procedure: A proper aqueous work-up after the reaction is essential to remove the base and any water-soluble by-products. Washing the organic layer with a dilute acid solution can help remove any remaining amine-containing starting material.

Quantitative Data Summary

ParameterOptimal ConditionEffect on By-product Formation
Reductive Amination
pH6.0 - 7.0Prevents protonation of the amine and minimizes aldehyde reduction.
Reducing AgentSodium CyanoborohydrideSelectively reduces the imine, minimizing salicyl alcohol formation.
Cyclization
Reactant ConcentrationHigh Dilution (<0.1 M)Favors intramolecular cyclization, reducing urea by-product formation.
Phosgene Addition RateSlow, DropwiseMaintains low phosgene concentration, minimizing intermolecular reactions.
BaseTriethylamine or DIEAEffectively scavenges HCl without competing in side reactions.

Experimental Protocols

Protocol 1: Synthesis of N-(2-hydroxybenzyl)glycinamide

  • Dissolve salicylaldehyde (1.0 eq) and glycinamide hydrochloride (1.1 eq) in methanol.

  • Add sodium acetate (1.2 eq) to adjust the pH to approximately 6.5.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).

  • Once complete, quench the reaction by adding acetone.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

  • Dissolve N-(2-hydroxybenzyl)glycinamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere to achieve a high dilution (e.g., 0.05 M).

  • Add triethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add a solution of phosgene (1.2 eq, typically as a 20% solution in toluene) or triphosgene (0.4 eq) in THF dropwise over a period of 1-2 hours.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Visualizations

Caroxazone_Synthesis_Pathway cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Cyclization Salicylaldehyde Salicylaldehyde Intermediate N-(2-hydroxybenzyl)glycinamide Salicylaldehyde->Intermediate + Glycinamide + NaBH3CN Salicyl_Alcohol Salicyl Alcohol (By-product) Salicylaldehyde->Salicyl_Alcohol Reduction Glycinamide Glycinamide Phosgene Phosgene This compound This compound Intermediate->this compound + Phosgene (Intramolecular) Urea_Byproduct Urea By-product Intermediate->Urea_Byproduct + Phosgene (Intermolecular)

Caption: Reaction pathway for this compound synthesis highlighting key steps and potential by-product formation.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product Check_Step1 Check Reductive Amination Step Start->Check_Step1 Low_Intermediate_Yield Low Intermediate Yield? Check_Step1->Low_Intermediate_Yield Check_Step2 Check Cyclization Step Impure_Final_Product Impure Final Product? Check_Step2->Impure_Final_Product Low_Intermediate_Yield->Check_Step2 No Optimize_pH Optimize pH (6-7) Low_Intermediate_Yield->Optimize_pH Yes Use_High_Dilution Use High Dilution Impure_Final_Product->Use_High_Dilution Yes Purification Optimize Purification (Recrystallization/Chromatography) Impure_Final_Product->Purification No Check_Reducing_Agent Check Reducing Agent Quality Optimize_pH->Check_Reducing_Agent Monitor_Reaction1 Monitor Reaction Progress (TLC/LC-MS) Check_Reducing_Agent->Monitor_Reaction1 Monitor_Reaction1->Check_Step2 Slow_Phosgene_Addition Slow Phosgene Addition Use_High_Dilution->Slow_Phosgene_Addition Optimize_Base Optimize Base Slow_Phosgene_Addition->Optimize_Base Monitor_Reaction2 Monitor Reaction Progress (TLC/LC-MS) Optimize_Base->Monitor_Reaction2 Monitor_Reaction2->Purification End End: Improved Yield and Purity Purification->End

Caption: Troubleshooting workflow for minimizing by-products in this compound synthesis.

Technical Support Center: Caroxazone Crystallization and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the crystallization and purification of Caroxazone.

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is fundamental to developing effective crystallization and purification protocols.

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₃[1][2]
Molecular Weight206.20 g/mol [1][2]
IUPAC Name2-(2-oxo-4H-1,3-benzoxazin-3-yl)acetamide[1]
LogP (predicted)0.2[1]
AppearanceSolid powder[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization and purification of this compound.

Problem 1: Oiling Out During Crystallization

  • Question: My this compound is precipitating as an oil instead of crystals. What should I do?

  • Answer: "Oiling out" typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system. To address this, consider the following:

    • Reduce the cooling rate: Slow, controlled cooling allows crystals to nucleate and grow in a more ordered manner.

    • Use a lower-boiling point solvent: A solvent with a lower boiling point will reduce the temperature at which the solution is saturated.

    • Increase the solvent volume: This will lower the saturation temperature.

    • Add a seed crystal: Introducing a small amount of crystalline this compound can promote heterogeneous nucleation and bypass the energy barrier for crystal formation.

    • Switch to an anti-solvent crystallization method: Dissolve the this compound in a good solvent and slowly add a miscible anti-solvent in which it is insoluble.

Problem 2: Poor Crystal Yield

  • Question: I am getting a very low yield of this compound crystals. How can I improve this?

  • Answer: Low yield can be attributed to several factors:

    • Incomplete precipitation: Ensure the solution has been cooled for a sufficient amount of time at the appropriate temperature to maximize crystal formation. An ice bath can be beneficial.

    • Solvent choice: The ideal solvent should have high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

    • Excessive washing: Washing the crystals with a solvent in which they have some solubility will lead to product loss. Use a cold, non-polar solvent in which this compound is sparingly soluble for washing.

    • Premature filtration: Ensure that crystallization is complete before filtering.

Problem 3: Presence of Impurities in the Final Product

  • Question: My purified this compound still shows impurities by HPLC analysis. How can I remove them?

  • Answer: The source and nature of the impurity will dictate the best purification strategy.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. Ensure you are using an appropriate solvent system. Multiple recrystallizations may be necessary.

    • Column Chromatography: For impurities with different polarities from this compound, silica gel column chromatography can be an effective purification step.

    • Activated Carbon Treatment: If colored impurities are present, treating the hot solution with a small amount of activated carbon before filtration can help remove them.

    • Washing: Slurrying the crude product in a solvent that dissolves the impurities but not this compound can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Crystallization

  • Q1: What is a good starting solvent for the crystallization of this compound?

  • Q2: How can I perform a solvent screen for this compound crystallization?

    • A2: A systematic solvent screen is crucial for developing a robust crystallization process. The following table outlines a general procedure.

StepDescription
1. Solvent Selection Choose a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, acetone, ethanol, methanol, water).
2. Solubility Testing Add a small, known amount of this compound to a test tube. Add a small volume of the chosen solvent and observe solubility at room temperature.
3. Heating If insoluble at room temperature, heat the mixture to the solvent's boiling point and observe solubility. Add more solvent in small increments until the solid dissolves.
4. Cooling Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath.
5. Observation Observe the formation of crystals. The ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in a high yield of pure crystals upon cooling.

Purification

  • Q3: What are the likely impurities in a this compound synthesis?

    • A3: Based on the known synthesis of this compound, which involves the reductive amination of salicylaldehyde and glycinamide followed by reaction with phosgene, potential impurities could include:

      • Unreacted starting materials: Salicylaldehyde, glycinamide.

      • Byproducts of reductive amination: Such as secondary amine formation.

      • Byproducts from the phosgene reaction: Including unreacted intermediates and products of side reactions.[5]

      • Degradation products: this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Q4: What analytical technique is suitable for assessing the purity of this compound?

    • A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for determining the purity of this compound and quantifying impurities. A method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid.[6] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]

Experimental Protocols

Illustrative Recrystallization Protocol for this compound

Disclaimer: This is a hypothetical protocol based on general principles for benzoxazine compounds and should be optimized for specific experimental conditions.

  • Dissolution: In a flask, dissolve 1.0 g of crude this compound in a minimal amount of hot ethanol (e.g., 10-15 mL) with stirring.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., 50 mg) and heat at reflux for 10-15 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Illustrative HPLC Method for Purity Analysis

Disclaimer: This is a representative HPLC method and may require optimization.

ParameterCondition
Column Newcrom R1, 5 µm
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Visualizations

Caroxazone_Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Solvent Crude->Dissolution Decolorization Activated Carbon (Optional) Dissolution->Decolorization HotFiltration Hot Filtration Dissolution->HotFiltration If no decolorization Decolorization->HotFiltration Crystallization Slow Cooling HotFiltration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Solvent Isolation->Washing Drying Vacuum Drying Washing->Drying Pure Pure this compound Crystals Drying->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Crystallization Issue OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? Start->LowYield Impurities Impurities Present? Start->Impurities ReduceCooling Reduce Cooling Rate OilingOut->ReduceCooling ChangeSolvent Change Solvent/ Use Anti-solvent OilingOut->ChangeSolvent SeedCrystal Add Seed Crystal OilingOut->SeedCrystal OptimizeSolvent Optimize Solvent System LowYield->OptimizeSolvent EnsureCooling Ensure Complete Cooling LowYield->EnsureCooling MinimizeWashing Minimize Washing LowYield->MinimizeWashing Recrystallize Recrystallize Impurities->Recrystallize ColumnChrom Column Chromatography Impurities->ColumnChrom CarbonTreat Activated Carbon Impurities->CarbonTreat

Caption: Decision tree for troubleshooting common this compound crystallization problems.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Caroxazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for improving the blood-brain barrier (BBB) penetration of Caroxazone derivatives. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its core physicochemical properties relevant to BBB penetration?

This compound is a previously marketed antidepressant that acts as a reversible monoamine oxidase inhibitor (MAOI).[1] For a small molecule to passively diffuse across the blood-brain barrier, it should ideally possess a specific set of physicochemical properties. The key properties for this compound are summarized below.

PropertyValueSourceOptimal Range for CNS Drugs
Molecular Weight (MW) 206.20 g/mol --INVALID-LINK--< 400-500 Da
Lipophilicity (XlogP) 0.2--INVALID-LINK--2 - 5
Topological Polar Surface Area (TPSA) 72.6 Ų--INVALID-LINK--< 90 Ų
Hydrogen Bond Donors 1--INVALID-LINK--≤ 3
Hydrogen Bond Acceptors 3--INVALID-LINK--≤ 7

Analysis of this compound's BBB Penetration Potential:

Based on these properties, this compound has a mixed profile for BBB penetration. Its low molecular weight and acceptable TPSA are favorable. However, its low lipophilicity (XlogP of 0.2) is a significant hurdle for passive transcellular diffusion, which is a primary route for small molecules to cross the BBB. The presence of hydrogen bonding capacity, while within the acceptable range, can also impede penetration.

Q2: What are the primary strategies to consider for improving the BBB penetration of new this compound derivatives?

There are three main strategies to consider, focusing on the chemical modification of the this compound scaffold:

  • Increase Lipophilicity: The most direct approach is to modify the structure to increase its lipid solubility, thereby enhancing its ability to partition into the lipid membranes of the BBB endothelial cells.

  • Reduce Hydrogen Bonding Potential: Modifying or masking the hydrogen bond donor and acceptor groups can decrease the energy penalty required for the molecule to leave the aqueous environment of the blood and enter the lipophilic BBB.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a pharmacokinetic barrier. Once across the BBB, the prodrug is metabolically cleaved to release the active this compound derivative.

Troubleshooting Guide

Issue 1: Low permeability observed in the PAMPA-BBB assay for a new derivative.

  • Possible Cause: The modifications made were insufficient to significantly increase the lipophilicity of the derivative.

  • Troubleshooting Steps:

    • Re-evaluate the modification: Ensure the added functional groups have a high enough lipophilic contribution. Consider adding larger or more lipophilic groups (e.g., longer alkyl chains, phenyl groups, or fluorine atoms).

    • Check for solubility issues: The compound may be precipitating out of the donor solution. Confirm the solubility of the compound in the assay buffer. If solubility is low, consider using a co-solvent, but be aware that this can affect the integrity of the artificial membrane.

    • Assess ionization: If the molecule has ionizable groups, its charge state at the physiological pH of the assay (typically 7.4) will significantly impact its permeability. Consider modifications to shift the pKa to favor the neutral species at pH 7.4.

Issue 2: A derivative shows good permeability in the PAMPA-BBB assay but poor permeability in a cell-based assay (e.g., hCMEC/D3).

  • Possible Cause: The derivative is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on the hCMEC/D3 cells but are absent in the PAMPA model.

  • Troubleshooting Steps:

    • Perform an efflux ratio experiment: In the cell-based model, measure the permeability in both directions (apical-to-basolateral and basolateral-to-apical). An efflux ratio greater than 2 is a strong indicator of active efflux.

    • Co-dose with an efflux inhibitor: Run the permeability assay in the presence of a known inhibitor of P-gp (e.g., verapamil or elacridar) or BCRP (e.g., Ko143). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor confirms that the derivative is an efflux substrate.

    • Structural modifications: If the derivative is an efflux substrate, consider structural modifications to reduce its affinity for the transporter. This can sometimes be achieved by removing or masking hydrogen bond donors or by altering the overall shape and charge distribution of the molecule.

Issue 3: Inconsistent results between in vitro assays and in vivo rodent studies.

  • Possible Cause: There can be several reasons for poor in vitro-in vivo correlation (IVIVC).

    • Metabolism: The derivative may be rapidly metabolized in vivo, leading to lower than expected plasma and brain concentrations.

    • Plasma Protein Binding: High plasma protein binding can reduce the unbound fraction of the drug available to cross the BBB.

    • Species differences: The expression and activity of transporters can differ between the human-derived hCMEC/D3 cells and rodent models.

  • Troubleshooting Steps:

    • Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to assess the metabolic stability of the derivative.

    • Measure plasma protein binding: Determine the fraction of the drug bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration.

    • Consider a different in vivo model: If significant species differences are suspected, and if feasible, consider evaluating the compound in a different animal model.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay provides a high-throughput method to predict passive, transcellular permeability across the BBB.

Materials:

  • 96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plate (matching the filter plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and standards (e.g., promazine for high permeability, diclofenac for low permeability)

  • Plate reader for UV-Vis absorbance measurement

Procedure:

  • Prepare the lipid membrane solution: Dissolve porcine brain lipid extract in dodecane to a final concentration of 20 mg/mL.

  • Coat the filter plate: Carefully apply 5 µL of the lipid solution to each well of the filter plate, ensuring the entire surface of the membrane is coated.

  • Prepare the acceptor plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solutions: Dissolve test compounds and standards in PBS to a final concentration (e.g., 200 µM).

  • Start the assay: Add 200 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble the PAMPA sandwich: Carefully place the filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor solution.

  • Incubate: Incubate the plate assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Measure concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

Data Analysis: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_A * V_D) / ((V_A + V_D) * A * t) * ln(1 - [C_A] / [C_equilibrium]) Where:

  • V_A and V_D are the volumes of the acceptor and donor wells.

  • A is the area of the membrane.

  • t is the incubation time.

  • [C_A] is the concentration in the acceptor well.

  • [C_equilibrium] is the theoretical equilibrium concentration.

Protocol 2: In Vitro BBB Permeability Assay using hCMEC/D3 Cells

This protocol uses the immortalized human cerebral microvascular endothelial cell line hCMEC/D3 to model the human BBB, including both passive and active transport mechanisms.

Materials:

  • hCMEC/D3 cells

  • Endothelial cell growth medium (e.g., EBM-2 supplemented with growth factors)

  • Collagen-coated Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (for monitoring monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the collagen-coated Transwell inserts at a high density (e.g., 25,000 cells/cm²).

  • Cell Culture: Culture the cells for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.

  • Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) using a voltohmmeter. TEER values should be stable and sufficiently high (typically >30 Ω·cm²) before starting the permeability experiment.

  • Permeability Assay (Apical to Basolateral): a. Wash the monolayer twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (bottom) chamber. c. Add the test compound dissolved in HBSS to the apical (top) chamber. Include a low-permeability marker like Lucifer yellow. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS. Also, measure the fluorescence of Lucifer yellow to ensure the monolayer integrity was maintained throughout the experiment.

  • Efflux Ratio (optional): To assess active efflux, also perform the permeability assay in the basolateral-to-apical direction.

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

  • dQ/dt is the steady-state flux of the compound across the monolayer.

  • A is the surface area of the Transwell membrane.

  • C0 is the initial concentration of the compound in the donor chamber.

Visualizations

Signaling Pathways and Experimental Workflows

BBB_Penetration_Factors cluster_strategies Strategies for this compound Derivatives cluster_evaluation Experimental Evaluation Workflow cluster_properties Key Physicochemical Properties strategy1 Increase Lipophilicity (e.g., add alkyl/aryl groups) pampa PAMPA-BBB (Passive Permeability) strategy1->pampa strategy2 Reduce H-Bonding (e.g., mask amide) strategy2->pampa strategy3 Prodrug Approach (e.g., ester linkage) cell_based hCMEC/D3 Assay (Passive + Active Transport) strategy3->cell_based pampa->cell_based If permeable in_vivo Rodent PK Study (Brain/Plasma Ratio) cell_based->in_vivo If permeable & no efflux mw Molecular Weight (<500 Da) in_vivo->mw logp Lipophilicity (LogP 2-5) in_vivo->logp tpsa TPSA (<90 Ų) in_vivo->tpsa hbond H-Bonding (Donors≤3, Acceptors≤7) in_vivo->hbond

Caption: A logical workflow for the development and evaluation of this compound derivatives with improved BBB penetration.

Prodrug_Strategy cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain prodrug This compound-Prodrug (Lipophilic, BBB permeable) bbb_membrane prodrug->bbb_membrane Passive Diffusion enzyme Esterases/ Enzymes bbb_membrane->enzyme active_drug Active this compound Derivative (Trapped in CNS) enzyme->active_drug Metabolic Cleavage

Caption: A diagram illustrating the prodrug strategy for delivering this compound derivatives to the brain.

hCMEC_D3_Workflow start Start seed_cells Seed hCMEC/D3 cells on Transwell inserts start->seed_cells culture Culture for 5-7 days to form a monolayer seed_cells->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compound Add test compound to apical (donor) chamber teer->add_compound If TEER is high incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral (acceptor) chamber at time points incubate->sample analyze Quantify compound concentration (LC-MS/MS) sample->analyze calculate Calculate Papp value analyze->calculate end End calculate->end

Caption: Experimental workflow for the in vitro BBB permeability assay using the hCMEC/D3 cell line.

References

Validation & Comparative

A Comparative Analysis of Caroxazone and Selegiline: MAO-B Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase B (MAO-B) inhibition kinetics of two notable compounds: caroxazone and selegiline. While both molecules are recognized for their interaction with MAO-B, a critical enzyme in the metabolic pathway of dopamine and other neurotransmitters, they exhibit fundamental differences in their inhibitory mechanisms and reported potencies. This document summarizes the available quantitative data, outlines a detailed experimental protocol for their direct comparison, and presents visual representations of key concepts to aid in research and development.

Introduction to this compound and Selegiline

This compound is an antidepressant that acts as a reversible inhibitor of monoamine oxidase (MAO). It shows a preference for the MAO-B isoform, with reports suggesting a five-fold greater selectivity for MAO-B over MAO-A.[1][2][3][4] Its reversible nature implies that it dissociates from the enzyme, allowing the enzyme to regain activity.

Selegiline , also known as L-deprenyl, is a well-characterized selective and irreversible inhibitor of MAO-B.[5][6][7] It is utilized in the management of Parkinson's disease to enhance dopaminergic neurotransmission. Its irreversible mechanism involves the formation of a covalent bond with the enzyme, leading to a long-lasting inhibition.[6]

Quantitative Comparison of MAO-B Inhibition

The following table summarizes the available quantitative data on the MAO-B inhibitory properties of this compound and selegiline. It is important to note that while specific kinetic constants for selegiline are well-documented in scientific literature, precise IC50 and Ki values for this compound's inhibition of MAO-B are not as readily available in the public domain.

ParameterThis compoundSelegilineReference
Target Enzyme Monoamine Oxidase B (MAO-B)Monoamine Oxidase B (MAO-B)[1][5]
Inhibition Type ReversibleIrreversible[1][6]
IC50 (MAO-B) Data not readily available0.037 µM
Ki (MAO-B) Data not readily availableData not readily available
Selectivity ~5-fold preference for MAO-B over MAO-ASelective for MAO-B at lower doses[1][5]

Signaling Pathway of MAO-B Inhibition

The primary therapeutic effect of MAO-B inhibitors is the potentiation of dopaminergic signaling. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased levels of this neurotransmitter in the synaptic cleft.

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition MAO-B Inhibition DOPA L-DOPA DA Dopamine DOPA->DA DOPA decarboxylase VMAT2 VMAT2 DA->VMAT2 MAO_B MAO-B DA->MAO_B Degradation DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_cleft Dopamine DA_vesicle->DA_cleft Release DA_cleft->DA Reuptake (DAT) DA_receptor Dopamine Receptor DA_cleft->DA_receptor Signal Signal Transduction DA_receptor->Signal DOPAC DOPAC MAO_B->DOPAC Metabolite Inhibitor This compound / Selegiline Inhibitor->MAO_B

Caption: MAO-B Inhibition Pathway.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

To directly compare the MAO-B inhibitory kinetics of this compound and selegiline, a fluorometric assay can be employed. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a proprietary substrate from a commercial kit)

  • Fluorescent probe (e.g., Amplex Red or a similar H₂O₂-sensitive dye)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • This compound and Selegiline stock solutions (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the MAO-B substrate in assay buffer.

    • Prepare a detection reagent solution containing the fluorescent probe and HRP in assay buffer.

    • Prepare serial dilutions of this compound and selegiline in assay buffer from the stock solutions. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • To each well of the 96-well plate, add 50 µL of the MAO-B enzyme solution.

    • Add 25 µL of the inhibitor solution (this compound, selegiline, or buffer for control) to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 25 µL of the MAO-B substrate solution to each well.

    • Immediately add 100 µL of the detection reagent to each well.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • To determine the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods such as Lineweaver-Burk or Dixon plots.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-B Enzyme - Substrate - Inhibitors (this compound, Selegiline) - Detection Reagent Plate Prepare 96-well plate Reagents->Plate Add_Enzyme Add MAO-B Enzyme Plate->Add_Enzyme Add_Inhibitor Add Inhibitor / Control Add_Enzyme->Add_Inhibitor Incubate Incubate (37°C, 15 min) Add_Inhibitor->Incubate Add_Substrate Add Substrate & Detection Reagent Incubate->Add_Substrate Measure Kinetic Fluorescence Reading Add_Substrate->Measure Calc_Rate Calculate Reaction Rates Measure->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_IC50 Plot Dose-Response Curve (IC50) Calc_Inhibition->Plot_IC50 Plot_Kinetics Kinetic Analysis (Ki, Inhibition Type) Calc_Inhibition->Plot_Kinetics

Caption: Experimental Workflow for MAO-B Inhibition Assay.

Conclusion

This compound and selegiline represent two distinct classes of MAO-B inhibitors, reversible and irreversible, respectively. While selegiline's potent and irreversible inhibition of MAO-B is well-quantified, a comprehensive kinetic profile for this compound is less defined in publicly accessible literature. The provided experimental protocol offers a robust framework for the direct, side-by-side comparison of their MAO-B inhibition kinetics. Such a study would be invaluable for elucidating the precise potency and mechanism of this compound and for providing a clearer understanding of its therapeutic potential relative to established inhibitors like selegiline. This information is critical for researchers and professionals engaged in the discovery and development of novel therapeutics targeting MAO-B for neurological and psychiatric disorders.

References

A Comparative Guide to the Reversibility of Caroxazone and Moclobemide on MAO-A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reversibility of two monoamine oxidase A (MAO-A) inhibitors, Caroxazone and Moclobemide. The information presented is based on available experimental data to assist researchers in understanding the distinct inhibitory profiles of these compounds.

Executive Summary

Both this compound and Moclobemide are recognized as reversible inhibitors of monoamine oxidase A (MAO-A), a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. However, the extent of their characterization, particularly in terms of in vitro potency and selectivity for MAO-A, differs significantly in the available scientific literature. Moclobemide is a well-documented reversible inhibitor of MAO-A (RIMA) with extensive data on its inhibitory constants. This compound is also clinically demonstrated to be a reversible MAO inhibitor, though there is a notable lack of specific in vitro inhibitory constants for MAO-A, and some evidence suggests a potential preference for MAO-B.

Quantitative Data on MAO-A Inhibition

The following table summarizes the available quantitative data for the inhibition of MAO-A by Moclobemide. Due to a lack of available data, specific Ki and IC50 values for this compound's inhibition of MAO-A could not be included.

CompoundInhibition TypeKi (MAO-A)IC50 (MAO-A)Selectivity
Moclobemide Reversible, Competitive (initial phase), Slow-binding0.2-0.4 mM (initial competitive phase)6.1 µM, 10 µMSelective for MAO-A
This compound ReversibleNot availableNot availableReported to have a five-fold preference for MAO-B

Mechanism of Action and Reversibility

Moclobemide is classified as a reversible inhibitor of monoamine oxidase-A (RIMA).[1] Its mechanism is characterized by an initial competitive inhibition phase, followed by a time-dependent, slow-binding interaction that leads to a more tightly bound complex.[2] This results in a non-covalent and thus reversible inhibition of the enzyme. The activity of MAO-A is fully restored within 24 hours after the last dose of moclobemide.[3]

This compound has been demonstrated in human studies to be a reversible MAO inhibitor.[4][5][6][7] This is evidenced by the rapid return of MAO activity upon discontinuation of the drug.[5] The lack of effect on platelet MAO, which is primarily MAO-B, in some studies has been interpreted as evidence of its reversibility, as the inhibitor would be washed away during the preparation of the platelet samples.[6][7] However, there is a notable absence of detailed in vitro studies quantifying its binding affinity and dissociation constants for MAO-A. Some sources suggest this compound may have a preference for MAO-B.

Experimental Protocols

Detailed experimental protocols for determining the reversibility and inhibitory potential of MAO-A inhibitors are crucial for reproducible research. Below are generalized protocols based on methods cited in the literature.

In Vitro MAO-A Inhibition Assay

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A.

Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A by 50%.

Materials:

  • Recombinant human MAO-A enzyme

  • Kynuramine (substrate)

  • Inhibitor compound (e.g., this compound, Moclobemide) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in the phosphate buffer.

  • In a 96-well plate, add the MAO-A enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control group with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate kynuramine to each well.

  • Monitor the formation of the product, 4-hydroxyquinoline, by measuring the absorbance at 316 nm or fluorescence at an appropriate wavelength over time.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Determination of Reversibility by Dialysis

This protocol outlines a common method to assess the reversibility of enzyme inhibition.

Objective: To determine if an inhibitor binds reversibly or irreversibly to MAO-A.

Materials:

  • MAO-A enzyme

  • Inhibitor compound

  • Dialysis tubing with an appropriate molecular weight cut-off

  • Phosphate buffer (pH 7.4)

Procedure:

  • Incubate the MAO-A enzyme with a concentration of the inhibitor sufficient to cause significant inhibition (e.g., 10x IC50) for a predetermined time (e.g., 30-60 minutes).

  • As a control, incubate the enzyme with the vehicle (solvent) alone.

  • Place the enzyme-inhibitor mixture and the control mixture into separate dialysis bags.

  • Dialyze both samples against a large volume of cold phosphate buffer for an extended period (e.g., 24-48 hours), with several buffer changes to ensure the removal of any unbound inhibitor.

  • After dialysis, measure the residual MAO-A activity in both the inhibitor-treated and control samples using the in vitro inhibition assay described above.

  • Interpretation: If the enzyme activity in the inhibitor-treated sample returns to the level of the control sample, the inhibition is considered reversible. If the activity remains significantly lower than the control, the inhibition is considered irreversible.

Visualizing Molecular Interactions and Processes

To better understand the concepts discussed, the following diagrams illustrate the MAO-A signaling pathway and a typical experimental workflow for determining inhibitor reversibility.

MAO_A_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_downstream Downstream Signaling Monoamines Monoamines MAO-A MAO-A Monoamines->MAO-A Oxidative Deamination Aldehydes Aldehydes MAO-A->Aldehydes ROS Reactive Oxygen Species (ROS) MAO-A->ROS H2O2 Hydrogen Peroxide ROS->H2O2 MMP-2 MMP-2 Activation H2O2->MMP-2 Apoptotic\nPathway Apoptotic Pathway H2O2->Apoptotic\nPathway Cellular_Stress Oxidative Stress & Cellular Damage H2O2->Cellular_Stress Sphingolipid\nPathway Sphingolipid Pathway MMP-2->Sphingolipid\nPathway Gene_Expression Altered Gene Expression Cellular_Stress->Gene_Expression MAO-A_Inhibitor Reversible MAO-A Inhibitor (e.g., Moclobemide) MAO-A_Inhibitor->MAO-A Inhibition

Caption: MAO-A signaling pathway and point of inhibition.

Reversibility_Workflow cluster_incubation Step 1: Incubation cluster_dialysis Step 2: Dialysis cluster_activity_assay Step 3: Activity Assay cluster_interpretation Step 4: Interpretation A1 MAO-A + Inhibitor B1 Dialyze against buffer to remove unbound inhibitor A1->B1 A2 MAO-A + Vehicle (Control) A2->B1 C1 Measure residual MAO-A activity in both samples B1->C1 D1 Activity restored ≈ Control (Reversible) C1->D1 D2 Activity remains inhibited (Irreversible) C1->D2

Caption: Experimental workflow for determining inhibitor reversibility.

Conclusion

References

A Comparative Analysis of Caroxazone and Newer Generation MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase-B (MAO-B) selectivity of the older antidepressant Caroxazone against newer, more selective inhibitors. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds. This comparison is based on available experimental data and highlights the evolution of MAO-B inhibitors.

Data Presentation: Quantitative Comparison of MAO Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of this compound and newer MAO-B inhibitors against both MAO-A and MAO-B isoforms. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B.

InhibitorIC50 MAO-A (µM)IC50 MAO-B (µM)Selectivity Index (SI)Type of Inhibition
This compound~51~5Reversible
Selegiline>100.01-0.03>333Irreversible
Rasagiline0.4120.004~103Irreversible
Safinamide>1000.079-0.098>1000Reversible

Note: Data for this compound is based on its reported five-fold preference for MAO-B, and specific IC50 values can vary between studies. Data for newer inhibitors is compiled from various in vitro studies for comparative purposes.

Experimental Protocols

The determination of MAO-A and MAO-B inhibitory activity and selectivity is crucial for the characterization of potential therapeutic agents. Below are detailed methodologies for key experiments commonly cited in the literature for this purpose.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This assay is widely used to determine the IC50 values of test compounds for both MAO-A and MAO-B.

Objective: To quantify the enzymatic activity of MAO-A and MAO-B in the presence of varying concentrations of an inhibitor to determine its potency and selectivity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or Tyramine)

  • Selective MAO-A inhibitor (e.g., Clorgyline) for control experiments

  • Selective MAO-B inhibitor (e.g., Selegiline) for control experiments

  • Test compound (e.g., this compound or newer inhibitors)

  • Horseradish peroxidase (HRP)

  • A fluorescent probe (e.g., Amplex Red)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents: All reagents, including enzymes, substrates, and inhibitors, are prepared in the phosphate buffer to the desired concentrations. A dilution series of the test compound is prepared.

  • Assay Setup: The reaction is typically performed in a 96-well plate format. Each well contains the MAO enzyme (either MAO-A or MAO-B), the fluorescent probe, and HRP.

  • Inhibitor Incubation: The test compound at various concentrations is added to the wells containing the enzyme and incubated for a specific period (e.g., 15 minutes) at 37°C to allow for binding to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the MAO substrate.

  • Fluorometric Detection: The MAO-catalyzed deamination of the substrate produces hydrogen peroxide (H2O2). HRP catalyzes the reaction between H2O2 and the fluorescent probe, generating a fluorescent product (e.g., resorufin). The increase in fluorescence is measured over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

  • Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • Selectivity Determination: To determine the selectivity for MAO-B, the IC50 values for both MAO-A and MAO-B are calculated. The selectivity index is then determined by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.

Visualizations

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibitor Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC This compound This compound This compound->MAOB Inhibits NewerInhibitors Newer Inhibitors (Selegiline, Rasagiline, Safinamide) NewerInhibitors->MAOB Inhibits

Caption: MAO-B metabolizes dopamine; inhibitors block this process.

Experimental Workflow for Determining MAO-B Selectivity

MAO_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - MAO-A & MAO-B Enzymes - Substrate (e.g., Kynuramine) - Inhibitors (Test & Control) Plate Prepare 96-well Plate Reagents->Plate AddEnzyme Add MAO-A or MAO-B to separate wells Plate->AddEnzyme AddInhibitor Add serial dilutions of test inhibitor AddEnzyme->AddInhibitor Incubate Incubate at 37°C AddInhibitor->Incubate AddSubstrate Initiate reaction with substrate Incubate->AddSubstrate Measure Measure fluorescence over time AddSubstrate->Measure Calculate Calculate % inhibition Measure->Calculate DetermineIC50 Determine IC50 values for MAO-A and MAO-B Calculate->DetermineIC50 CalculateSI Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) DetermineIC50->CalculateSI

Caption: Workflow for determining MAO-B inhibitor selectivity.

Logical Relationship of MAO Inhibitor Characteristics

Inhibitor_Characteristics cluster_selectivity Selectivity cluster_isoform Target Isoform cluster_reversibility Mechanism MAO_Inhibitors MAO Inhibitors Non_Selective Non-Selective (e.g., older MAOIs) MAO_Inhibitors->Non_Selective Selective Selective MAO_Inhibitors->Selective MAO_A MAO-A Selective Selective->MAO_A MAO_B MAO-B Selective Selective->MAO_B Reversible Reversible (e.g., this compound, Safinamide) MAO_B->Reversible Irreversible Irreversible (e.g., Selegiline, Rasagiline) MAO_B->Irreversible

Caption: Classification of MAO inhibitors by selectivity and mechanism.

A Comparative Docking Analysis of Caroxazone and Novel MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking studies of the established monoamine oxidase B (MAO-B) inhibitor, Caroxazone, with a selection of recently developed novel inhibitors. The objective is to present a clear comparison of their binding affinities and interactions with the MAO-B enzyme, supported by experimental data and detailed methodologies. This information is intended to aid researchers in the field of neurodegenerative disease and depression in the ongoing search for more potent and selective MAO-B inhibitors.

Introduction to MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of several important neurotransmitters, including dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the treatment of Parkinson's disease and depression. This compound is a known reversible inhibitor of MAO-B.[1] In recent years, a multitude of novel MAO-B inhibitors with diverse chemical scaffolds have been developed and investigated for their potential therapeutic benefits. Molecular docking simulations are a crucial computational tool in this field, providing insights into the binding modes and affinities of these inhibitors with the MAO-B active site.

Comparative Analysis of Binding Affinities

While extensive research has been conducted on novel MAO-B inhibitors, direct comparative docking studies including this compound are limited in the public domain. Therefore, this guide presents the reported binding affinities of several novel MAO-B inhibitors from various studies and provides a qualitative description of this compound's inhibitory action. It is important to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.

Table 1: Comparison of In Silico and Experimental Data for Novel MAO-B Inhibitors

Compound ClassRepresentative CompoundDocking Score (Binding Affinity, kcal/mol)Experimental Activity (IC50, µM)PDB ID UsedDocking Software
Chalcones (E)-1-(Benzo[d][1][2]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneNot explicitly stated in provided text, but noted for high affinity0.0021Not specifiedNot specified
Thiazolylhydrazones Compound 3Not explicitly stated in provided text, but noted for high affinityNot specifiedNot specifiedNot specified
Acefylline Derivatives MAO-B21GOLD Fitness Score: 75.22Not specifiedNot specifiedGOLD
Repurposed Drugs Brexpiprazole-12.1Not applicableNot specifiedNot specified
Repurposed Drugs Trifluperidol-11.8Not applicableNot specifiedNot specified
Natural Compounds Morin-10.0Not applicable2C65PyRx

Note on this compound: A specific binding affinity score (in kcal/mol) for this compound from a molecular docking study was not identified in the reviewed literature. This compound is recognized as a reversible MAO inhibitor with a preference for the MAO-B subtype.[1]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow.

General Molecular Docking Protocol:
  • Protein Preparation: The three-dimensional crystal structure of human MAO-B is obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 2BYB, 2V5Z, 4A79, and 1GOS.[3] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

  • Grid Generation: A grid box is defined around the active site of the MAO-B enzyme. The active site is typically centered around the flavin adenine dinucleotide (FAD) cofactor and key amino acid residues like Tyr398 and Tyr435.

  • Docking Simulation: A molecular docking program is used to predict the binding pose and affinity of the ligand within the protein's active site. Commonly used software includes AutoDock, GOLD, and Glide.[2] These programs utilize scoring functions to estimate the binding free energy, which is reported in kcal/mol.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses, the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the enzyme, and the calculated binding affinity.

Visualizations

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the downstream effects of MAO-B inhibition, leading to increased dopamine availability.

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Synaptic_Dopamine Increased Synaptic Dopamine Dopamine->Synaptic_Dopamine DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor MAO-B Inhibitor (e.g., this compound, Novel Inhibitors) Inhibitor->MAOB Inhibition Therapeutic_Effects Therapeutic Effects (e.g., in Parkinson's Disease) Synaptic_Dopamine->Therapeutic_Effects

Caption: Simplified signaling pathway of MAO-B inhibition.

Experimental Workflow for Comparative Docking Studies

This diagram outlines the typical workflow for performing comparative in silico docking studies of MAO-B inhibitors.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Structure Preparation (MAO-B from PDB) Grid_Gen Active Site Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Structure Preparation (this compound & Novel Inhibitors) Docking Molecular Docking (e.g., AutoDock, GOLD) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Score_Comparison Binding Affinity Score Comparison Docking->Score_Comparison Results Comparative Results (Tables and Visualizations) Pose_Analysis->Results Score_Comparison->Results

Caption: General workflow for comparative molecular docking studies.

References

A Comparative Analysis of Caroxazone and Safinamide: Reversible MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two reversible monoamine oxidase-B inhibitors, caroxazone and safinamide, reveals distinct pharmacological profiles. While both compounds exhibit reversible inhibition of MAO-B, safinamide demonstrates significantly higher potency and selectivity. This guide provides a comprehensive comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.

Introduction

Monoamine oxidase-B (MAO-B) inhibitors are a cornerstone in the management of Parkinson's disease, primarily by preventing the degradation of dopamine in the brain. The reversibility of this inhibition is a key feature, potentially offering a better safety profile compared to irreversible inhibitors. This guide focuses on two such reversible inhibitors: this compound, a formerly marketed antidepressant, and safinamide, a newer generation anti-Parkinsonian agent.

Mechanism of Action

Both this compound and safinamide exert their therapeutic effects by reversibly inhibiting the MAO-B enzyme. This inhibition leads to increased levels of dopamine in the striatum, thereby enhancing dopaminergic activity. Safinamide, however, possesses a multi-modal mechanism of action that also includes the modulation of voltage-sensitive sodium and calcium channels and the inhibition of glutamate release, which may contribute to its clinical efficacy and neuroprotective properties.[1][2] this compound acts as a reversible monoamine oxidase inhibitor (RIMA) of both MAO-A and MAO-B subtypes, with a reported five-fold preference for MAO-B.[3][4]

In Vitro Inhibitory Activity

A critical differentiator between these two compounds is their in vitro potency and selectivity for MAO-B. Safinamide has been extensively studied and demonstrates high-affinity binding to human MAO-B.

CompoundTargetSpeciesIC50KiSelectivity (MAO-A/MAO-B)
Safinamide MAO-BHuman79 nM[5]0.5 µM[6]>1000[1][5]
MAO-AHuman80 µM[5]>350 µM[6]
MAO-BRat98 nM[1][2]-~5000[1]
MAO-ARat485 µM[1]-
This compound MAO-B-Data not availableData not available~5-fold preference for MAO-B[3][4]
MAO-A-Data not availableData not available

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and safinamide also show notable differences, particularly in their elimination half-life.

ParameterThis compoundSafinamide
Bioavailability Data not available95%[1][2]
Time to Peak Plasma Concentration (Tmax) Data not available1.8 - 2.8 hours[1]
Plasma Protein Binding Data not available88-90%[1]
Elimination Half-life (t1/2) Data not available20-30 hours[1]
Metabolism -Primarily by non-microsomal enzymes (amidases)[1]
Excretion ->90% via kidneys (as metabolites)[1]

For this compound, mean steady-state plasma levels of approximately 6 µg/ml and 11-12 µg/ml have been reported with daily doses of 300 mg and 600 mg, respectively.[7][8]

Experimental Protocols

MAO Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of compounds against MAO-A and MAO-B involves a fluorometric or radiometric assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • A suitable substrate (e.g., kynuramine or a radiolabeled substrate like [14C]-tyramine)

  • A phosphate buffer solution (e.g., pH 7.4)

  • Test compound (e.g., this compound or safinamide) at various concentrations

  • A detection reagent or method (e.g., a fluorometer to measure the product of kynuramine metabolism, or a scintillation counter for radiolabeled assays)

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the recombinant MAO enzyme (either MAO-A or MAO-B) to each well.

  • Add the different concentrations of the test compound to the wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the reaction mixture for a defined period (e.g., 30 minutes at 37°C).

  • Stop the reaction (e.g., by adding a stop solution).

  • Measure the amount of product formed using the appropriate detection method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAL DOPAL DOPAC DOPAC DOPAL->DOPAC MAOB->DOPAL Produces This compound This compound This compound->MAOB Reversibly Inhibits Safinamide Safinamide Safinamide->MAOB Reversibly Inhibits

Figure 1: Signaling pathway of MAO-B inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant MAO-A / MAO-B Incubation Incubation of Enzyme + Compound Enzyme->Incubation Compound Test Compound (this compound / Safinamide) Compound->Incubation Substrate Substrate Reaction Addition of Substrate & Reaction Substrate->Reaction Incubation->Reaction Detection Detection of Product Formation Reaction->Detection Calculation Calculation of % Inhibition Detection->Calculation IC50 IC50 Determination Calculation->IC50

Figure 2: Experimental workflow for MAO inhibition assay.

Clinical Implications

Safinamide is approved as an adjunctive treatment to levodopa in patients with Parkinson's disease experiencing motor fluctuations.[1] Its high selectivity for MAO-B is thought to minimize the risk of the "cheese effect" (a hypertensive crisis caused by the ingestion of tyramine-rich foods) associated with non-selective MAO inhibitors. This compound was formerly used as an antidepressant, but is no longer marketed.[3] Studies on this compound have shown that it produces a moderate potentiation of the pressor response to tyramine, which is consistent with its MAO inhibitory activity.

Conclusion

Based on the available data, safinamide emerges as a highly potent and selective reversible MAO-B inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. This compound, while also a reversible MAO inhibitor with a preference for MAO-B, is less potent and selective. The comprehensive data available for safinamide supports its clinical use in Parkinson's disease, whereas the limited and dated information on this compound reflects its discontinued status. Further research, particularly direct comparative preclinical studies, would be necessary for a more definitive head-to-head comparison of their biochemical and pharmacological properties.

References

Evaluating the Neuroprotective Potential of Caroxazone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monoamine oxidase inhibitors (MAOIs) have long been a cornerstone in the treatment of neuropsychiatric disorders. Beyond their established antidepressant effects, a growing body of evidence highlights their potential as neuroprotective agents, offering promise for the management of neurodegenerative diseases. Caroxazone, a reversible inhibitor of monoamine oxidase-A (MAO-A), has garnered interest for its potential therapeutic benefits. This guide provides a comparative analysis of the neuroprotective potential of this compound against other MAOIs, supported by available experimental data and detailed methodologies to aid researchers in their investigations.

MAO Inhibition Profile: this compound in Comparison

An early clinical study in healthy volunteers provided insights into the MAO-inhibiting properties of this compound compared to the irreversible non-selective MAOI, tranylcypromine, and the tricyclic antidepressant, imipramine. The study demonstrated that oral administration of this compound (300 or 600 mg/day for 12 days) led to a significant, dose-dependent increase in urinary tryptamine excretion, an indicator of MAO-A inhibition. While this compound showed a clear effect, tranylcypromine (20 mg/day for 8 days) was found to be more potent in this regard. Notably, this compound did not affect MAO activity in platelets, which predominantly contains MAO-B, highlighting its selectivity for MAO-A. In contrast, tranylcypromine completely inhibited platelet MAO activity, confirming its non-selective and irreversible action. Imipramine, used as a control, did not show any MAO inhibitory effects[1][2].

This reversible and selective nature of this compound's MAO-A inhibition is a key differentiator from many older, irreversible MAOIs and may contribute to a more favorable side-effect profile.

Comparative Neuroprotective Data

Direct comparative studies evaluating the neuroprotective effects of this compound against other MAOIs in preclinical models of neurodegeneration are limited in the currently available literature. However, to provide a framework for evaluation, this guide presents data on the neuroprotective effects of other relevant MAOIs, particularly the reversible MAO-A inhibitor moclobemide, which shares a similar mechanism of action with this compound.

One study investigated the neuroprotective effects of moclobemide in rat cerebral cortex cultures subjected to anoxia or glutamate-induced toxicity, both in vitro models relevant to ischemic brain injury. Moclobemide, at concentrations ranging from 10 to 100 µM, significantly increased the survival of neurons in a concentration-dependent manner in both models[3]. This suggests that reversible MAO-A inhibitors possess neuroprotective properties independent of their MAO-inhibiting activity, as the study indicated that moclobemide's protective effects were not mediated through glutamate receptors or ion channels[3].

Table 1: Comparative Data on MAO Inhibition and Neuroprotection

CompoundMAO-I TypeModel SystemEndpointResultReference
This compound Reversible, MAO-A selectiveHealthy VolunteersUrinary Tryptamine ExcretionSignificant, dose-dependent increase[1][2]
Healthy VolunteersPlatelet MAO ActivityNo effect[1][2]
Tranylcypromine Irreversible, Non-selectiveHealthy VolunteersUrinary Tryptamine ExcretionMore potent than this compound[1][2]
Healthy VolunteersPlatelet MAO ActivityComplete inhibition[1][2]
Moclobemide Reversible, MAO-A selectiveRat Cerebral Cortex Culture (Anoxia)Neuronal SurvivalConcentration-dependent increase (10-100 µM)[3]
Rat Cerebral Cortex Culture (Glutamate Toxicity)Neuronal SurvivalConcentration-dependent increase (10-100 µM)[3]

Experimental Protocols

To facilitate further research and direct comparison, this section outlines detailed methodologies for key experiments relevant to evaluating the neuroprotective potential of MAOIs.

Assessment of MAO-A Inhibition in vivo (Urinary Tryptamine Excretion)

Objective: To determine the functional activity of MAO-A in vivo by measuring the urinary excretion of its substrate, tryptamine.

Methodology:

  • Subjects: Healthy human volunteers or animal models (e.g., rats, mice).

  • Drug Administration: Administer this compound or other MAOIs at desired doses and for a specified duration. A placebo or vehicle control group should be included.

  • Urine Collection: Collect 24-hour urine samples from subjects at baseline (before drug administration) and at various time points during and after the treatment period.

  • Sample Preparation: Acidify urine samples and store them frozen until analysis. For analysis, thaw and centrifuge the samples.

  • Tryptamine Quantification: Use a validated method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify tryptamine levels in the urine samples.

  • Data Analysis: Express tryptamine levels as µg/24 hours. Compare the post-treatment levels to baseline levels for each subject and between treatment groups. A significant increase in urinary tryptamine indicates inhibition of MAO-A.

In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To assess the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.

Methodology:

  • Cell Culture: Use primary neuronal cultures (e.g., from rat cerebral cortex) or a neuronal cell line (e.g., SH-SY5Y).

  • Experimental Groups:

    • Control (vehicle-treated cells)

    • Glutamate only (e.g., 2 mM for 6 hours)

    • Test compound (e.g., this compound at various concentrations) + Glutamate

    • Test compound only

  • Treatment: Pre-incubate the cells with the test compound for a specified period (e.g., 1-2 hours) before adding glutamate.

  • Assessment of Cell Viability:

    • MTT Assay: After the treatment period, incubate cells with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).

    • LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.

    • Cell Counting: Stain cells with a viability dye (e.g., trypan blue) and count the number of viable and non-viable cells.

  • Data Analysis: Express cell viability as a percentage of the control group. A significant increase in cell viability in the compound + glutamate group compared to the glutamate-only group indicates a neuroprotective effect.

Visualization of Key Pathways and Workflows

To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided.

MAO_Inhibition_Workflow cluster_in_vivo In Vivo MAO-A Inhibition Assessment Subject Human Volunteers or Animal Models Drug_Admin Administer this compound / MAOI / Placebo Subject->Drug_Admin Urine_Collection 24h Urine Collection (Baseline & Post-treatment) Drug_Admin->Urine_Collection Analysis Quantify Urinary Tryptamine (HPLC/GC-MS) Urine_Collection->Analysis Outcome_InVivo Increased Tryptamine indicates MAO-A Inhibition Analysis->Outcome_InVivo

Experimental workflow for in vivo MAO-A inhibition assessment.

Neuroprotection_Workflow cluster_in_vitro In Vitro Neuroprotection Assay Cell_Culture Primary Neurons or Neuronal Cell Line (e.g., SH-SY5Y) Pre_incubation Pre-incubate with this compound / MAOI Cell_Culture->Pre_incubation Toxin_Exposure Induce Neurotoxicity (e.g., Glutamate) Pre_incubation->Toxin_Exposure Viability_Assay Assess Cell Viability (MTT, LDH, Cell Counting) Toxin_Exposure->Viability_Assay Outcome_InVitro Increased Viability indicates Neuroprotection Viability_Assay->Outcome_InVitro

Workflow for in vitro neuroprotection assay.

MAO_Neuroprotection_Pathway cluster_pathway Potential Neuroprotective Mechanisms of MAOIs MAOI MAO Inhibitor (e.g., this compound) MAO_A MAO-A MAOI->MAO_A Inhibits Neuroprotection Neuroprotection MAOI->Neuroprotection Direct Effects? Monoamines Monoamines (Serotonin, Norepinephrine) MAO_A->Monoamines Degrades Oxidative_Stress Oxidative Stress (H2O2, Aldehydes) MAO_A->Oxidative_Stress Produces Monoamines->Neuroprotection Promotes Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Apoptosis->Neuroprotection Inhibited by

Potential signaling pathways in MAOI-mediated neuroprotection.

This compound presents an interesting profile as a reversible and selective MAO-A inhibitor. While clinical data confirms its mechanism of action, further preclinical research is imperative to fully elucidate and quantify its neuroprotective potential in direct comparison with other MAOIs. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of the therapeutic applications of this compound and other MAOIs in the context of neurodegenerative diseases. Future studies employing standardized in vitro and in vivo models will be crucial for building a comprehensive and comparative evidence base.

References

A Comparative Analysis of the Side Effect Profiles of Caroxazone and Tranylcypromine Based on Historical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two monoamine oxidase inhibitors (MAOIs), Caroxazone and tranylcypromine, drawing from available historical clinical data. Due to the limited accessibility of primary data for this compound, a formerly marketed antidepressant, this comparison leverages a 1978 comparative clinical trial against amitriptyline to infer its side effect profile, juxtaposed with the more extensively documented adverse effects of tranylcypromine.

Executive Summary

Tranylcypromine, a non-selective, irreversible MAOI, is associated with a significant side effect burden, including a high incidence of dry mouth, dizziness, insomnia, sedation, and headache. The most critical risk associated with tranylcypromine is the potential for a hypertensive crisis, particularly with the ingestion of tyramine-rich foods.

Historical data on this compound, a reversible MAOI, is sparse. However, a key 1978 double-blind clinical trial comparing this compound to amitriptyline concluded that there were "no significant differences in the incidence and severity of side-effects" between the two treatments. By examining the known side effect profile of amitriptyline from that era, we can infer a profile for this compound. This suggests that this compound likely presented a side effect profile characterized by anticholinergic effects, similar to tricyclic antidepressants. The reasons for this compound's eventual market withdrawal are not clearly documented in readily available sources, which could be related to its adverse effect profile or other factors.

Quantitative Comparison of Side Effects

The following table summarizes the reported incidence of common adverse reactions for tranylcypromine based on clinical trial data. A corresponding quantitative profile for this compound is not available in the public domain. Instead, a qualitative profile inferred from its comparison with amitriptyline is provided.

Side Effect CategoryTranylcypromine (Incidence)[1][2][3]This compound (Inferred Qualitative Profile)Amitriptyline (Historical Profile for Reference)
Neurological >30%: Dizziness, Insomnia, Sedation, Headache>10%: Overexcitement, TremorLikely to include dizziness, sedation, and headache.Commonly reported: Drowsiness, dizziness, headache, tremor.[4][5][6][7]
Anticholinergic >30%: Dry Mouth>10%: Constipation, Blurred VisionLikely to include dry mouth and constipation.Very common: Dry mouth, constipation, blurred vision.[4][5][6][7]
Cardiovascular Postural Hypotension (major adverse reaction at doses >30mg/day)Potential for cardiovascular effects.Can cause orthostatic hypotension, tachycardia, and arrhythmias.[6]
Gastrointestinal NauseaLikely to include gastrointestinal disturbances.Commonly reported: Nausea.[4]
Other Weakness, Fatigue/Lethargy, Edema, ChillsNot specified.Weight gain is a common side effect.[8]
Serious Adverse Events Hypertensive Crisis, Serotonin Syndrome, Hepatotoxicity, Seizures, Suicidal Thoughts and Behaviors[1][2][3][9]Not specified.Can include serious cardiovascular events, seizures, and has a black box warning for suicidal thoughts and behaviors in younger patients.[6][7]

Experimental Methodologies

Tranylcypromine Side Effect Data:

The quantitative data for tranylcypromine's side effects are derived from its prescribing information, which summarizes findings from various clinical trials.[1][2][3] These trials were typically randomized, controlled studies involving patients with major depressive disorder. The methodology for assessing adverse events would have involved spontaneous reporting by patients and systematic inquiry by clinicians at regular intervals throughout the study period. The frequency of adverse events was then calculated as a percentage of the total patient population exposed to the drug.

This compound and Amitriptyline Comparative Trial (Cecchini et al., 1978):

This was a double-blind, randomized controlled trial involving 40 patients diagnosed with depression. Patients were treated with either this compound or amitriptyline for a period of three weeks. The assessment of side effects was conducted through clinical observation and patient reporting. The study concluded that there were no statistically significant differences in the incidence or severity of side effects between the two groups, suggesting a comparable side effect profile. However, the specific side effects and their frequencies were not detailed in the available abstract.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the comparative analysis, highlighting the inferential step required for this compound due to the absence of direct quantitative data.

G This compound This compound Side Effect Profile (Historical Data) ComparativeStudy 1978 Comparative Study: This compound vs. Amitriptyline 'No significant difference in side effects' This compound->ComparativeStudy Evaluated in Tranylcypromine Tranylcypromine Side Effect Profile (Historical Data) DirectData Direct Quantitative Data Tranylcypromine->DirectData Provides Amitriptyline Amitriptyline Side Effect Profile (Historical Data as a Benchmark) Amitriptyline->ComparativeStudy Compared with InferredData Inferred Qualitative Profile ComparativeStudy->InferredData Allows for Comparison Comparative Analysis DirectData->Comparison Informs InferredData->Comparison Informs Conclusion Conclusion: Tranylcypromine has a well-defined, significant side effect profile. This compound's profile is inferred to be similar to amitriptyline's, but lacks direct quantitative evidence. Comparison->Conclusion

Figure 1: Logical workflow for the comparative analysis of this compound and tranylcypromine side effect profiles.

Conclusion

Based on available historical data, tranylcypromine presents a well-documented and significant side effect profile, with a notable risk of hypertensive crisis. The side effect profile of this compound is not well-documented in publicly accessible records. However, a 1978 comparative trial suggests that its adverse effects were comparable to those of amitriptyline, implying a profile dominated by anticholinergic and sedative effects. The lack of detailed historical data and the reasons for its market withdrawal limit a more definitive comparison. Researchers and drug development professionals should be aware of these limitations when considering the historical context of MAOI development and their associated side effect profiles.

References

Caroxazone's Place in the Antidepressant Landscape of the 1970s and 80s: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antidepressant development, the 1970s and 1980s were a pivotal era, dominated by the established tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). It was within this context that Caroxazone, a reversible inhibitor of monoamine oxidase (RIMA), emerged as a novel therapeutic agent. This guide provides a comparative analysis of the clinical efficacy of this compound against the backdrop of its contemporary alternatives, Amitriptyline (a TCA) and Phenelzine (an MAOI), based on historical clinical trial data.

Comparative Efficacy of Antidepressants (1970s-1980s)

The following table summarizes the available quantitative data from historical clinical trials to offer a comparative overview of the efficacy of this compound, Amitriptyline, and Phenelzine in the treatment of depression.

Drug Drug Class Mechanism of Action Efficacy Measures (from historical clinical trials) Key Findings
This compound Reversible Inhibitor of Monoamine Oxidase (RIMA)Reversibly inhibits monoamine oxidase A and B, increasing the levels of neurotransmitters like serotonin and norepinephrine.[1]A 1978 double-blind clinical trial showed a significant improvement in depression scores on the Hamilton Rating Scale for Depression (HAM-D).[2]Efficacy was found to be comparable to the tricyclic antidepressant Amitriptyline, with no significant differences observed between the two drugs in the trial.[2]
Amitriptyline Tricyclic Antidepressant (TCA)Blocks the reuptake of serotonin and norepinephrine in the brain.- Odds Ratio (OR) for acute response vs. placebo: 2.67 (95% CI 2.21 to 3.23) - Response Rate (vs. placebo): Significantly higher than placebo.Consistently demonstrated superior efficacy to placebo in numerous trials. After one week of treatment, some studies showed a 25% reduction in Hamilton depression scores.[3]
Phenelzine Monoamine Oxidase Inhibitor (MAOI)Irreversibly inhibits monoamine oxidase, leading to increased levels of serotonin, norepinephrine, and dopamine.- Overall response rates in atypical depression: 67% (compared to 43% for Imipramine and 29% for placebo).Demonstrated efficacy, particularly in atypical depression.

Experimental Protocols: A Glimpse into Historical Clinical Trials

The methodologies of clinical trials during the 1970s and 1980s laid the groundwork for modern psychopharmacological research. Below are detailed experimental protocols typical of the era for the key antidepressants discussed.

This compound vs. Amitriptyline (Cecchini et al., 1978)
  • Study Design: A comparative, double-blind, randomized controlled trial.[2]

  • Participant Population: 40 patients diagnosed with neurotic or anxious-neurotic depression.[2]

  • Treatment Arms:

    • This compound

    • Amitriptyline

  • Duration: 3 weeks.[2]

  • Primary Efficacy Measure: The Hamilton Rating Scale for Depression (HAM-D) was used for clinical assessment at the beginning, during, and at the end of the treatment period.[2]

  • Key Outcome: Both treatment groups showed a significant improvement in most symptom scores and the total symptom score on the HAM-D after seven days of treatment. No statistically significant differences were found between this compound and Amitriptyline at any point during the trial.[2]

Typical Amitriptyline Clinical Trial Protocol (1970s-1980s)
  • Study Design: Double-blind, placebo-controlled, randomized trials were common.

  • Participant Population: Patients diagnosed with primary depressive illness.

  • Treatment Arms:

    • Amitriptyline (dosage varied, often between 50-200 mg/day)

    • Placebo or another active comparator.

  • Duration: Typically 4 to 6 weeks.

  • Primary Efficacy Measure: The Hamilton Rating Scale for Depression (HAM-D) was a standard assessment tool.

  • Outcome Measures:

    • Mean change in HAM-D score from baseline.

    • Response rate (commonly defined as a 50% or greater reduction in HAM-D score).

    • Remission rate (HAM-D score below a certain threshold, e.g., <7).

Typical Phenelzine Clinical Trial Protocol (1970s-1980s)
  • Study Design: Double-blind, placebo-controlled or active-comparator trials.

  • Participant Population: Patients with depressive-anxiety states or atypical depression.

  • Treatment Arms:

    • Phenelzine (dosage often around 60 mg/day)

    • Placebo or a tricyclic antidepressant like Imipramine.

  • Duration: Typically 6 weeks.

  • Primary Efficacy Measure: Various rating scales were used, including the Hamilton Rating Scale for Depression (HAM-D) and the Hopkins Symptom Checklist.

  • Outcome Measures:

    • Overall response rates.

    • Changes in scores on depression and anxiety scales.

Visualizing the Mechanisms and Workflows

To further elucidate the context of these historical treatments, the following diagrams illustrate the signaling pathways of the antidepressant classes and a typical clinical trial workflow of the era.

cluster_0 Monoamine Oxidase Inhibitors (MAOIs) e.g., this compound, Phenelzine cluster_1 Tricyclic Antidepressants (TCAs) e.g., Amitriptyline MAO Monoamine Oxidase (MAO) Increased_Neurotransmitters Increased Neurotransmitter Levels Neurotransmitters_pre Serotonin, Norepinephrine, Dopamine Neurotransmitters_pre->MAO Metabolism MAOIs MAOIs MAOIs->MAO Inhibition MAOIs->Increased_Neurotransmitters Leads to Reuptake_Pump Norepinephrine & Serotonin Reuptake Pumps Increased_Synaptic_Levels Increased Neurotransmitter Levels in Synapse Synaptic_Cleft Synaptic Cleft Synaptic_Cleft->Reuptake_Pump Reuptake TCAs TCAs TCAs->Reuptake_Pump Blockade TCAs->Increased_Synaptic_Levels Results in

Caption: Mechanism of Action for MAOIs and TCAs.

Start Patient Recruitment (Diagnosis of Depression) Screening Screening & Baseline Assessment (e.g., HAM-D) Start->Screening Randomization Randomization Screening->Randomization Treatment_A Treatment Arm A (e.g., this compound) Randomization->Treatment_A Group 1 Treatment_B Treatment Arm B (e.g., Amitriptyline) Randomization->Treatment_B Group 2 FollowUp Follow-up Assessments (e.g., Weekly HAM-D) Treatment_A->FollowUp Treatment_B->FollowUp EndOfStudy End of Study Assessment (e.g., Final HAM-D) FollowUp->EndOfStudy Analysis Data Analysis (Comparison of Outcomes) EndOfStudy->Analysis

Caption: Typical 1970s-80s Antidepressant Clinical Trial Workflow.

References

Safety Operating Guide

Proper Disposal of Caroxazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

I. Understanding the Compound: Caroxazone

This compound (formerly marketed as Surodil and Timostenil) is a reversible inhibitor of monoamine oxidase A and B (MAO-A and MAO-B) that is no longer on the market.[1] Due to its pharmacological activity, caution must be exercised during handling and disposal to prevent potential environmental contamination and adverse health effects.

II. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection NIOSH-approved respirator if handling powders or creating dust
Lab Coat Standard laboratory coat

Handling Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes.[2][3][4]

  • Wash hands thoroughly with soap and water after handling the compound.[2]

III. Step-by-Step Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step 1: Segregation and Labeling

  • Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, spatulas), and contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • "Hazardous Waste"

    • "this compound"

    • Accumulation Start Date

    • Principal Investigator/Laboratory Contact Information

Step 2: On-Site Inactivation (for small quantities, if permissible)

For trace amounts, chemical inactivation may be an option, but this should only be performed by trained personnel and in accordance with institutional and local regulations. As this compound is an MAOI, it is sensitive to oxidation. A potential, though unvalidated, method for small spills could involve:

  • Decontamination of Surfaces: Wipe the area with a solution of sodium hypochlorite (bleach), followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.

Step 3: Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • The most common and recommended method for the final disposal of pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[5] This method ensures the complete destruction of the active pharmaceutical ingredient.

  • Landfilling in a hazardous waste landfill may be an alternative if incineration is not available, but it is generally less preferred.

IV. Accidental Release Measures

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[2]

  • Clean the spill area with a suitable decontamination solution and dispose of all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS office.

V. Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations governing hazardous and pharmaceutical waste. Consult your institution's EHS office for specific guidance and to ensure full compliance.

VI. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below.

Caroxazone_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_spill Accidental Spill start Identify this compound Waste ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate label_container Label Hazardous Waste Container segregate->label_container contact_ehs Contact EHS / Waste Vendor label_container->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration Preferred landfill Hazardous Waste Landfill contact_ehs->landfill Alternative spill Spill Occurs contain_spill Contain Spill with Absorbent spill->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->segregate

This compound Disposal Workflow

This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize the guidance from your institution's Environmental Health and Safety department and adhere to all applicable regulations.

References

Essential Safety and Logistical Information for Handling Caroxazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for Caroxazone. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination.

Hazard Identification and Risk Assessment

This compound is a pharmaceutical compound that presents several health hazards. A thorough understanding of these risks is the first step in safe handling.

Summary of Hazards:

  • Harmful if swallowed: Acute oral toxicity.

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.

  • Causes serious eye irritation: May result in significant eye damage if direct contact occurs.

  • May cause respiratory irritation: Inhalation of dust particles can irritate the respiratory tract.

Due to these hazards, this compound should be handled as a potent compound, and exposure should be minimized through a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Ensure gloves are chemotherapy-rated. Change gloves immediately if contaminated, torn, or punctured.[1]
Eye Protection Safety Goggles or Face ShieldWear chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-level particulate respirator is required when handling this compound powder. For higher-risk activities or in the absence of adequate engineering controls, a powered air-purifying respirator (PAPR) may be necessary.
Body Protection Laboratory Coat or GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required. The gown should close in the back to provide a solid front.
Foot Protection Shoe CoversDisposable shoe covers should be worn in areas where this compound is handled and removed before exiting the area.

Operational Plan for Safe Handling

A systematic workflow is essential for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in this process.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal A Receiving and Inspection B Don Appropriate PPE A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Weighing and Aliquoting C->D E Experimentation D->E F Decontaminate Work Surfaces E->F G Doff PPE Correctly F->G H Segregate Waste G->H I Dispose of Waste According to Regulations H->I

This compound Handling Workflow Diagram

Experimental Protocols

Detailed methodologies for key procedures are provided below to ensure consistent and safe execution.

1. Spill Cleanup Protocol for this compound Powder:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear double nitrile gloves, a disposable gown, eye protection (goggles and face shield), and a NIOSH-approved N95 respirator.

  • Contain the Spill: Gently cover the spill with absorbent pads or cloths dampened with a suitable solvent (e.g., water or a detergent solution) to prevent the powder from becoming airborne.[2]

  • Clean the Area:

    • Carefully wipe the area from the outer edge of the spill towards the center.

    • Use fresh absorbent material for each wipe.

    • For final decontamination, a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate can be effective, though compatibility with the surface material should be checked.[3] Alternatively, a detergent solution can be used.[1]

  • Collect Waste: Place all contaminated materials (absorbent pads, used PPE, etc.) into a clearly labeled hazardous waste container.

  • Decontaminate Reusable Equipment: Thoroughly clean any reusable equipment used in the cleanup process.

2. Decontamination of Work Surfaces:

  • Prepare Cleaning Solution: Use a validated cleaning agent. Studies have shown that solutions containing anionic surfactants, such as sodium dodecyl sulfate (SDS), are effective in removing antineoplastic drug contamination.[4] A detergent solution followed by a water rinse is also a common practice.[1]

  • Wipe Down Surfaces: At the end of each work session, thoroughly wipe down all surfaces where this compound was handled. Use a systematic wiping pattern (e.g., top to bottom, back to front).

  • Dispose of Wipes: Dispose of all used wipes as hazardous waste.

Disposal Plan

Proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

All materials that have come into contact with this compound are considered hazardous waste and must be segregated from regular trash. This includes:

  • Empty this compound containers

  • Contaminated PPE (gloves, gowns, shoe covers, respirator cartridges)

  • Spill cleanup materials

  • Unused or expired this compound

  • Contaminated labware (e.g., pipette tips, weighing boats)

Disposal Procedures:

  • Solid Waste: Collect all solid hazardous waste in a designated, leak-proof, and clearly labeled container.[5]

  • Liquid Waste: If this compound is in a liquid solution, it should be collected in a compatible, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Regulatory Compliance: All this compound waste must be disposed of in accordance with local, state, and federal regulations for pharmaceutical hazardous waste.[6][7] This typically involves incineration by a licensed hazardous waste disposal company.

Quantitative Data

While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, for potent pharmaceutical compounds where an OEL has not been established, a conservative approach is to adhere to an in-house OEL in the range of <10 µg/m³.[8] The following table provides available toxicity data.

Toxicity DataValueSpecies
Oral LD50 763 mg/kgRat
Intraperitoneal LD50 150 mg/kgRat
Subcutaneous LD50 170 mg/kgMouse

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caroxazone
Reactant of Route 2
Reactant of Route 2
Caroxazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.